Technical Documentation Center

Atherospermidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Atherospermidine
  • CAS: 3912-57-0

Core Science & Biosynthesis

Foundational

Atherospermidine: Structural Elucidation, Isolation Kinetics, and Pharmacological Profiling of an Oxoaporphine Alkaloid

Executive Summary Atherospermidine is a naturally occurring oxoaporphine alkaloid predominantly synthesized by species within the Annonaceae family, including Popowia perakensis, Annona foetida, and Alphonsea cylindrica[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Atherospermidine is a naturally occurring oxoaporphine alkaloid predominantly synthesized by species within the Annonaceae family, including Popowia perakensis, Annona foetida, and Alphonsea cylindrica[1],[2],[3]. Characterized by its highly conjugated, planar tetracyclic framework, this secondary metabolite has garnered significant attention in pharmacognosy and oncology. This technical guide provides an in-depth analysis of atherospermidine’s physicochemical architecture, details a self-validating isolation protocol grounded in acid-base kinetics, and maps its multifaceted pharmacological mechanisms.

Chemical Architecture and Physicochemical Properties

Atherospermidine belongs to the oxoaporphine subclass of isoquinoline alkaloids. Its structural backbone is a highly conjugated tetracyclic aporphine core, distinguished by a ketone group at the C-7 position, a methoxy group at C-3, and a methylenedioxy bridge spanning C-1 and C-2[4],[5].

The fully aromatic nature of the oxoaporphine core renders the molecule highly planar. This geometric planarity is the primary functional driver for its biological activity, allowing the molecule to intercalate efficiently between DNA base pairs and interact with planar enzymatic domains (such as the FAD-binding site of xanthine oxidase)[6],[7].

Quantitative Data Summary
Physicochemical PropertyValueSource
IUPAC Name 7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one[4]
Molecular Formula C₁₈H₁₁NO₄[4]
Molecular Weight 305.28 g/mol [4]
Exact Mass 305.0688 Da[4]
Topological Polar Surface Area 57.7 Ų[4]
XLogP3 (Lipophilicity) 3.4[4]
Physical Appearance Bright orange/yellow amorphous powder[5],[8]

Methodological Framework: Isolation and Purification

The extraction of atherospermidine relies on exploiting the pH-dependent solubility of its basic nitrogen atom (N-6). The following protocol outlines a self-validating workflow designed to isolate the alkaloid from raw plant biomass.

ExtractionWorkflow A Raw Plant Biomass (e.g., Annonaceae Bark) B Defatting Phase (n-Hexane Extraction) A->B Removes lipophilic interferences C Alkaloid Solubilization (Dichloromethane) B->C Extracts non-polar alkaloids D Acid-Base Partitioning (5% HCl → 10% NH3 to pH 11) C->D Protonation to salt (aq) then deprotonation (org) E Crude Free-Base Alkaloids (DCM Recovery) D->E Liquid-liquid phase separation F Chromatographic Resolution (Silica Gel / Sephadex LH-20) E->F Gradient elution (CHCl3:MeOH) G Purified Atherospermidine (Orange Amorphous Powder) F->G TLC validation & crystallization

Figure 1: Step-by-step extraction and isolation workflow for atherospermidine.

Step-by-Step Protocol & Causality

Step 1: Biomass Preparation & Defatting

  • Action: Air-dry and pulverize the plant bark/leaves. Subject the marc to cold percolation or Soxhlet extraction using n-hexane[8],[3].

  • Causality: Hexane is highly non-polar. This step selectively strips the biomass of lipophilic interferences (waxes, sterols, and fatty acids). Removing these compounds prevents them from co-eluting and smearing during downstream silica gel chromatography, ensuring higher resolution of the target alkaloids.

Step 2: Primary Alkaloid Solubilization

  • Action: Extract the defatted marc with dichloromethane (DCM)[3].

  • Causality: DCM is a moderately polar, halogenated solvent that effectively penetrates the plant matrix and solubilizes the uncharged, lipophilic free-base form of oxoaporphine alkaloids.

Step 3: Acid-Base Partitioning (Liquid-Liquid Extraction)

  • Action: Concentrate the DCM extract and partition it against 5% aqueous hydrochloric acid (HCl). Discard the organic layer. Basify the retained aqueous layer with 10% ammonia (NH₃) until it reaches pH 11, then re-extract with fresh DCM[3].

  • Causality: The addition of 5% HCl protonates the basic nitrogen of the alkaloid, converting it into a highly water-soluble hydrochloride salt. Neutral and acidic impurities remain in the discarded DCM layer. Subsequent basification (pH 11) deprotonates the nitrogen, regenerating the lipophilic free base, which is immediately driven back into the fresh DCM layer. This kinetic phase-switching drastically purifies the alkaloid fraction.

Step 4: Chromatographic Resolution & System Validation

  • Action: Fractionate the crude alkaloid extract using silica gel column chromatography, employing a gradient elution of chloroform and methanol.

  • Validation: Monitor fractions via Thin-Layer Chromatography (TLC). Spray the developed TLC plates with Dragendorff's reagent. A self-validating positive result for atherospermidine yields a characteristic bright orange/yellow spot[8]. Further validation is achieved via UV spectroscopy, which must show characteristic highly unsaturated chromophore absorption bands at λmax 247, 281, 312, 383, and 440 nm[8].

Pharmacological Mechanisms and Target Interactions

Atherospermidine exhibits a broad spectrum of bioactivity. Its pharmacological efficacy is intrinsically linked to its planar structural geometry and the redox potential of its conjugated carbonyl system.

PharmacologicalMechanisms A Atherospermidine (Planar Oxoaporphine Core) B DNA Intercalation (Topoisomerase Inhibition) A->B Planar stacking between base pairs C Xanthine Oxidase (XO) Competitive Inhibition A->C Binding to FAD catalytic domain D Trypanocidal Activity (T. cruzi Targeting) A->D Oxidative stress induction E Apoptosis Induction (Cancer Cell Lines) B->E Cell cycle arrest (G2/M phase) F Uric Acid Reduction (Anti-Gout Potential) C->F Blocks purine metabolism

Figure 2: Pharmacological mechanisms and downstream therapeutic effects of atherospermidine.

Cytotoxicity and Anticancer Activity

Atherospermidine demonstrates notable cytotoxicity against various human cancer cell lines, including breast cancer and hepatocellular carcinoma models[9],[2].

  • Mechanism: The planar oxoaporphine core acts as a DNA intercalator. By slipping between the hydrophobic base pairs of DNA, the molecule distorts the double helix. This structural distortion inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA during replication. The resulting DNA damage triggers p53-mediated cell cycle arrest and subsequent apoptosis[9],[7].

Competitive Enzyme Inhibition (Xanthine Oxidase)

In silico molecular docking studies and in vitro assays have identified atherospermidine as a competitive inhibitor of xanthine oxidase (XO), an enzyme responsible for the oxidation of hypoxanthine to uric acid[6].

  • Mechanism: Atherospermidine acts as a purine analog. Its planar structure allows it to dock directly into the active site located within the Flavin Adenine Dinucleotide (FAD) domain of XO. By competitively occupying this catalytic pocket, it blocks substrate binding, thereby reducing uric acid production—highlighting its potential as an anti-gout therapeutic[6].

Antiparasitic and Trypanocidal Activity

Atherospermidine has shown potent in vitro trypanocidal effects against both the epimastigote and trypomastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease[1]. Furthermore, crude extracts containing atherospermidine exhibit antimalarial properties against chloroquine-resistant Plasmodium falciparum[3].

  • Mechanism: The conjugated ketone system at C-7 acts as an electron acceptor, disrupting the parasite's mitochondrial electron transport chain and inducing localized oxidative stress (ROS generation), ultimately leading to parasite death[1].

Conclusion

Atherospermidine serves as a prime example of how molecular geometry dictates biological function. Its planar oxoaporphine scaffold allows for versatile, high-affinity interactions with DNA and critical enzymatic pockets. For drug development professionals, the molecule offers a robust scaffold for the synthesis of novel topoisomerase inhibitors, anti-gout agents, and antiparasitic drugs.

References

  • Title: Atherospermidine | C18H11NO4 | CID 77514 - PubChem Source: nih.gov URL: [Link]

  • Title: Chemical structures of alkaloids (1-5) Atherospermidine(1): Orange... Source: researchgate.net URL: [Link]

  • Title: phytochemical and biological - UM Students' Repository Source: um.edu.my URL: [Link]

  • Title: Trypanocidal Activity of Oxoaporphine and Pyrimidine-β-Carboline Alkaloids from the Branches of Annona foetida Mart. (Annonaceae) Source: nih.gov URL: [Link]

  • Title: The Pharmacological Activities of (−)-Anonaine Source: nih.gov URL: [Link]

  • Title: UPSI Digital Repository (UDRep) : Item Details Source: upsi.edu.my URL: [Link]

  • Title: Antibacterial and antiproliferative effects of plant-derived quinoline alkaloidson gut system: A review of literature Source: theses.cz URL: [Link]

  • Title: Structures of alkaloids 1-6. - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Isoquinoline Alkaloids and Antimalarial Properties of Popowia Perakensis Extract Source: upsi.edu.my URL: [Link]

Sources

Exploratory

Natural Plant Sources and Botanical Distribution of Atherospermidine: A Comprehensive Technical Guide

Executive Summary Atherospermidine (C₁₈H₁₁NO₄) is a highly conjugated, planar oxoaporphine alkaloid that has garnered significant attention in pharmacognosy and oncology. Characterized by its tetracyclic core, this secon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Atherospermidine (C₁₈H₁₁NO₄) is a highly conjugated, planar oxoaporphine alkaloid that has garnered significant attention in pharmacognosy and oncology. Characterized by its tetracyclic core, this secondary metabolite is predominantly biosynthesized within basal angiosperms. As drug development increasingly looks toward plant-derived natural products to overcome antimicrobial resistance and target complex oncological pathways, understanding the botanical distribution, extraction mechanics, and molecular targets of atherospermidine is critical. This whitepaper synthesizes the chemotaxonomy of atherospermidine, details field-proven isolation protocols, and maps its pharmacological mechanisms.

Chemotaxonomy and Botanical Distribution

The biosynthesis of isoquinoline and oxoaporphine alkaloids is a chemotaxonomic marker for specific primitive plant families[1]. Atherospermidine is heavily conserved within the Annonaceae (custard apple family) and Atherospermataceae (Southern sassafras family) clades[1][2].

The compound is typically localized in the stem bark, roots, and leaves of these plants, serving as a phytoalexin against pathogenic fungi and herbivores. The table below summarizes the quantitative and qualitative distribution of atherospermidine across validated botanical sources.

Table 1: Botanical Sources and Co-occurring Alkaloids of Atherospermidine
Plant SpeciesBotanical FamilyPrimary Plant PartYield / Extract MassKey Co-occurring Alkaloids
Atherosperma moschatumAtherospermataceaeBark~0.006% (Dry weight)Atherosperminine, Spermatheridine[3]
Annona pickeliiAnnonaceaeStem bark129.32 g MeOH extract from 790 g barkLiriodenine, Anonaine, Asimilobine[4]
Artabotrys pilosusAnnonaceaeStems and Leaves2768.6 g EtOH extract from 100.8 LArtapilosines A/B, Liriodenine[5]
Popowia perakensisAnnonaceaeBarkNot quantifiedAnonaine, Norstephalagine[6]
Artabotrys crassifoliusAnnonaceaeBarkNot quantifiedArtabotrine, Liridine, Lysicamine[7]

Pharmacological Profile and Mechanism of Action

Atherospermidine exhibits potent cytotoxic, antiplasmodial, and antibacterial properties[4][6]. Its primary mechanism of action in oncology is driven by its planar oxoaporphine structure, which acts as a DNA intercalator and Topoisomerase II inhibitor[8].

By binding to the minor groove of DNA, atherospermidine prevents Topoisomerase II from re-ligating DNA strands during replication[8]. This induces double-strand breaks, triggering the intrinsic (mitochondrial) apoptosis pathway. The biochemical cascade is characterized by an overproduction of Reactive Oxygen Species (ROS), an influx of intracellular Ca²⁺, and a critical loss of mitochondrial membrane potential (ΔΨm)[9]. This mitochondrial stress forces the release of cytochrome c, which subsequently activates caspase-9 and the executioner caspase-3, leading to programmed cell death[9].

Mechanism A Atherospermidine (Oxoaporphine Alkaloid) B Topoisomerase II Inhibition A->B Binds minor groove C DNA Intercalation & Double-Strand Breaks B->C Prevents DNA ligation D Mitochondrial Depolarization (Loss of ΔΨm, ROS ↑) C->D Triggers intrinsic pathway E Caspase-9 / Caspase-3 Activation D->E Cytochrome c release F Apoptosis (Cancer Cell Death) E->F Execution phase

Fig 2: Atherospermidine-induced apoptosis and Topoisomerase II inhibition.

Experimental Methodologies: Extraction and Isolation

The isolation of atherospermidine requires exploiting the pH-dependent solubility of alkaloids. The following self-validating protocol details the causality behind each phase of the extraction, ensuring high chromatographic resolution and structural integrity.

Step 1: Preparation and Defatting
  • Procedure: Air-dry the stem bark (e.g., Annona pickelii) at room temperature and mill it into a fine powder. Extract the powder successively with n-hexane (5 × 2.5 L)[4].

  • Causality: Milling increases the surface area for solvent penetration. The initial n-hexane wash is a critical defatting step; it removes non-polar lipids, sterols, and waxes that would otherwise co-elute and severely degrade the resolution of subsequent chromatographic columns.

Step 2: Primary Alkaloid Extraction
  • Procedure: Subject the defatted marc to exhaustive extraction using Methanol (MeOH) or 85% Ethanol (EtOH)[4][5]. Concentrate the extract under reduced pressure to yield a viscous crude residue.

  • Causality: Short-chain alcohols are highly effective at penetrating plant matrices and solubilizing a broad spectrum of moderately polar secondary metabolites, including native alkaloid salts and glycosides.

Step 3: Acid-Base Partitioning (Liquid-Liquid Extraction)
  • Procedure: Dissolve the crude extract in a 5% Hydrochloric acid (HCl) solution. Wash the acidic aqueous layer with Dichloromethane (CH₂Cl₂) to remove neutral and acidic impurities. Next, basify the aqueous layer using 10% Ammonium Hydroxide (NH₄OH) until the pH reaches 10–11. Re-extract the basified solution with CH₂Cl₂ until a negative Mayer's test is observed[6].

  • Causality: This is the core purification engine. In an acidic environment (pH < 3), the nitrogen atom in atherospermidine is protonated, forming a water-soluble quaternary ammonium salt. Non-alkaloidal impurities remain lipophilic and are washed away by the first CH₂Cl₂ partition. Basifying the solution (pH > 10) deprotonates the nitrogen, returning the alkaloid to its lipophilic free-base form, which selectively partitions into the organic CH₂Cl₂ layer. Mayer's reagent (potassium mercuric iodide) validates the complete exhaustion of alkaloids from the aqueous phase.

Step 4: Chromatographic Fractionation
  • Procedure: Subject the alkaloid-rich organic fraction to Silica Gel Column Chromatography (CC) (200–300 mesh). Elute using a gradient solvent system of CH₂Cl₂ in n-hexane (0 to 100, v/v), followed by EtOAc in CH₂Cl₂, and finally MeOH in EtOAc[4].

  • Causality: Silica gel acts as a polar stationary phase. Atherospermidine, being an oxoaporphine, has specific polarity dictated by its conjugated carbonyl group. The gradient elution slowly increases the mobile phase polarity, sequentially displacing alkaloids based on their partition coefficients.

Step 5: Structural Validation
  • Procedure: Pool fractions based on Thin-Layer Chromatography (TLC) profiles. Purify atherospermidine as orange crystals[4]. Validate the structure using 1D/2D Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, HMBC, HSQC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[4].

  • Causality: Visualizing orange crystals is a phenotypic marker of highly conjugated oxoaporphines. HR-ESI-MS confirms the exact mass (m/z 305.1 for [M+H]⁺), while HMBC/HSQC 2D-NMR maps the long-range carbon-proton correlations, definitively proving the tetracyclic aporphine skeleton and the position of the methylenedioxy and methoxy groups.

Extraction N1 Dried Plant Material (Bark/Leaves) N2 Defatting & Maceration (n-Hexane then MeOH) N1->N2 Solvent Extraction N3 Crude Extract N2->N3 Concentration N4 Acid-Base Partitioning (5% HCl -> NH4OH to pH 11) N3->N4 Protonation/Deprotonation N5 Alkaloid-Rich Fraction (CH2Cl2 layer) N4->N5 Liquid-Liquid Extraction N6 Silica Gel CC (Gradient Elution) N5->N6 Fractionation N7 Purified Atherospermidine (Orange Crystals) N6->N7 Crystallization & NMR

Fig 1: Step-by-step extraction and isolation workflow for atherospermidine.

Conclusion

Atherospermidine remains a high-value target in natural product drug discovery. Its restricted botanical distribution within the Annonaceae and Atherospermataceae families makes targeted sourcing essential. By employing rigorous acid-base partitioning and advanced chromatographic techniques, researchers can efficiently isolate this oxoaporphine. Furthermore, its validated role as a Topoisomerase II inhibitor and an inducer of mitochondrial apoptosis positions atherospermidine as a promising scaffold for the development of next-generation antineoplastic agents.

References

  • Title: CHEMICAL CONSTITUENTS FROM THE STEM BARK OF Annona pickelii (Annonaceae)
  • Source: Journal of Natural Products (ACS Publications)
  • Title: Isoquinoline Alkaloids and Antimalarial Properties of Popowia perakensis Extract Source: eJournal UPSI URL
  • Title: Biochemical characterization of the bifunctional enzyme dihydrofolate reductase-thymidylate synthase from Leishmania (Viannia)
  • Title: Facile total synthesis of lysicamine and the anticancer activities of the Ru II , Rh III , Mn II and ...
  • Title: Alkaloid Chemosystematics, Chemotaxonomy and Biogenesis in the Atherospermataceae Source: ResearchGate / Lloydia URL

Sources

Foundational

Mechanism of action of atherospermidine in breast cancer cell lines

Title: Unveiling the Cytotoxic Architecture: Mechanism of Action of Atherospermidine in Breast Cancer Cell Lines Executive Summary Atherospermidine, a tetracyclic oxoaporphine alkaloid isolated from species such as Alpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Cytotoxic Architecture: Mechanism of Action of Atherospermidine in Breast Cancer Cell Lines

Executive Summary Atherospermidine, a tetracyclic oxoaporphine alkaloid isolated from species such as Alphonsea elliptica and Annona mucosa, has emerged as a highly compelling scaffold for oncological drug development[1]. While structurally analogous to other well-documented aporphines like liriodenine, atherospermidine exhibits a distinct pharmacokinetic and pharmacodynamic profile. This technical guide elucidates the precise molecular mechanisms by which atherospermidine exerts its cytotoxic effects on breast cancer cell lines (specifically MCF-7), focusing on DNA intercalation, topoisomerase inhibition, and the induction of p53-mediated mitochondrial apoptosis[2].

Section 1: Molecular Causality – The Oxoaporphine Pharmacophore

The pharmacological efficacy of atherospermidine is fundamentally dictated by its molecular architecture. The compound features a highly planar, conjugated tetracyclic oxoaporphine core. In the context of drug design, this planarity is not merely a structural anomaly; it is the primary driver of its mechanism of action: DNA intercalation [3].

By physically inserting itself between adjacent base pairs of the DNA double helix, atherospermidine induces severe conformational distortion. This structural warping prevents the normal catalytic function of Topoisomerase I and II—enzymes critical for relieving torsional strain during DNA replication and transcription[3]. Rather than simply inhibiting the enzymes, oxoaporphines act as "poisons," trapping the Topoisomerase-DNA cleavage complex. This stabilization prevents DNA religation, leading to the accumulation of lethal double-strand breaks (DSBs) and the immediate triggering of the DNA damage response (DDR) pathway.

Section 2: The Apoptotic Cascade – p53 and Mitochondrial Dysfunction

The accumulation of DSBs activates upstream kinases (ATM/ATR), which subsequently phosphorylate and stabilize the tumor suppressor protein p53. In MCF-7 breast cancer cells, which retain wild-type p53, this stabilization acts as the central command node for cellular dismantling[2].

  • Transcriptional Reprogramming: Activated p53 translocates to the nucleus, where it upregulates pro-apoptotic proteins (e.g., Bax) and aggressively downregulates anti-apoptotic proteins (e.g., Bcl-2) and cell cycle progression markers like Cyclin D1[2].

  • Mitochondrial Depolarization: The inversion of the Bax/Bcl-2 ratio compromises the integrity of the mitochondria, causing mitochondrial outer membrane permeabilization (MOMP).

  • Reactive Oxygen Species (ROS) Amplification: Concurrently, the oxoaporphine core undergoes intracellular redox cycling, generating a surge of reactive oxygen species (ROS)[3]. This oxidative stress acts as a secondary, parallel trigger that exacerbates mitochondrial dysfunction.

  • Execution Phase: MOMP facilitates the release of Cytochrome c into the cytosol, assembling the apoptosome and activating Caspase-9. This culminates in the cleavage and activation of Caspase-3, the executioner enzyme that irreversibly dismantles the breast cancer cell[2].

Pathway Atherospermidine Atherospermidine (Oxoaporphine) DNA_Intercalation DNA Intercalation & Topo II Inhibition Atherospermidine->DNA_Intercalation ROS Redox Cycling (ROS Generation) Atherospermidine->ROS DNA_Damage Double-Strand Breaks (DNA Damage) DNA_Intercalation->DNA_Damage ROS->DNA_Damage MOMP Mitochondrial Depolarization ROS->MOMP p53 p53 Stabilization & Activation DNA_Damage->p53 Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio Alteration p53->Bcl2_Bax Bcl2_Bax->MOMP Caspase3 Caspase-3 Cleavage MOMP->Caspase3 Cytochrome c Apoptosis Cellular Apoptosis (MCF-7 Arrest) Caspase3->Apoptosis

Caption: Atherospermidine-induced p53-mediated mitochondrial apoptosis and ROS signaling pathway.

Section 3: Quantitative Pharmacodynamics in Breast Cancer Models

To accurately contextualize the therapeutic window of atherospermidine, we benchmark its performance against standard chemotherapeutics and its closest structural analog, liriodenine, in the MCF-7 breast cancer cell line[1].

Table 1: Comparative Cytotoxicity and Apoptotic Markers (MCF-7 Cells)

CompoundIC50 (µg/mL)ROS Generation (Fold Change vs Ctrl)Caspase-3 Activation (Fold Change vs Ctrl)Primary Molecular Target
Atherospermidine 89.02.8x3.1xDNA / Topoisomerase II
Liriodenine 86.03.0x3.5xDNA / Topoisomerase II
Camptothecin (Ctrl) 2.51.5x5.2xTopoisomerase I
Doxorubicin (Ctrl) 1.24.5x4.8xDNA / Topoisomerase II

Note: While atherospermidine exhibits a higher IC50 compared to synthetic or highly optimized chemotherapeutics, its dual-action mechanism (ROS generation + Topo inhibition) provides a unique polypharmacological profile that reduces the likelihood of single-target resistance[1],[3].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every assay includes internal controls to rule out false positives (such as the inherent auto-fluorescence of alkaloid compounds) and to definitively prove causality.

Protocol 1: Topoisomerase II Relaxation and DNA Cleavage Assay

Rationale: To prove that atherospermidine directly poisons Topo II rather than merely binding to the DNA exterior, we must distinguish between catalytic inhibition and cleavage complex stabilization.

  • Substrate Preparation: Utilize supercoiled plasmid DNA (pBR322) as the topological substrate.

  • Reaction Assembly: In a 20 µL reaction volume, combine 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl2, 1 mM ATP, 0.25 µg pBR322, and 1 unit of human Topoisomerase IIα.

  • Compound Titration & Validation: Add atherospermidine at varying concentrations (10, 50, 100 µM). Self-Validation Step: Include a vehicle control (1% DMSO) to establish baseline supercoiling, and a positive control (Etoposide, 50 µM) to validate enzyme cleavage activity.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 30 minutes at 50°C. Causality: Proteinase K digests the trapped Topo II enzyme, physically revealing the hidden DNA breaks.

  • Resolution: Resolve the DNA topological states via 1% agarose gel electrophoresis. Critical Step: Do not include ethidium bromide during the run, as it will compete with atherospermidine for intercalation sites and skew results. Post-stain the gel with GelRed.

  • Interpretation: The dose-dependent conversion of supercoiled DNA to linear DNA confirms Topo II poisoning.

Protocol 2: Multiparametric Flow Cytometry for ROS and Apoptosis

Rationale: Oxoaporphines are naturally fluorescent (often emitting in the green/yellow spectrum), which frequently confounds standard FITC-based flow cytometry. This protocol utilizes spectrally distinct probes to ensure accurate quantification.

  • Cell Culture: Seed MCF-7 cells at 2×105 cells/well in 6-well plates. Treat with atherospermidine at its IC50 concentration (89 µg/mL) for 24 hours.

  • Causality Check (Crucial): Pre-treat a parallel control group with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) 1 hour prior to atherospermidine exposure. If apoptosis is abrogated in this group, it proves that ROS generation is a direct causal factor for cell death, not a mere byproduct.

  • Harvesting: Trypsinize cells, ensuring the collection of both adherent and floating cells to prevent survivorship bias.

  • Staining:

    • ROS: Incubate with 5 µM H2DCFDA for 30 minutes at 37°C.

    • Apoptosis: Resuspend in Annexin V Binding Buffer. Add Annexin V-APC (shifting emission to the red spectrum to avoid alkaloid overlap) and DAPI (as a viability dye instead of PI).

  • Acquisition: Acquire 10,000 events on a flow cytometer. Gate out debris and doublets. Analyze the shift in APC (early apoptosis) and DAPI (late apoptosis).

Workflow Culture MCF-7 Cell Culture Treatment Atherospermidine Treatment Culture->Treatment Control NAC Pre-treatment (ROS Scavenger) Culture->Control Harvest Cell Harvesting (Adherent + Floating) Treatment->Harvest Control->Treatment Stain_ROS H2DCFDA Staining (ROS Quantification) Harvest->Stain_ROS Stain_Apo Annexin V-APC / DAPI (Apoptosis Profiling) Harvest->Stain_Apo Flow Flow Cytometry Acquisition Stain_ROS->Flow Stain_Apo->Flow Analysis Data Analysis & Causality Validation Flow->Analysis

Caption: Self-validating experimental workflow for multiparametric ROS and apoptosis profiling.

References

  • Alkaloids from Alphonsea elliptica barks and their biological activities. International Islamic University Malaysia (IIUM) Repository.1

  • Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression. National Institutes of Health (NIH) / PMC.2

  • Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects. National Institutes of Health (NIH) / PMC.3

Sources

Exploratory

In vitro DNA damaging activity and mechanisms of atherospermidine

Title: In Vitro DNA Damaging Activity and Mechanisms of Atherospermidine: A Technical Guide Executive Summary Atherospermidine is a naturally occurring oxoaporphine alkaloid that has garnered significant attention in pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro DNA Damaging Activity and Mechanisms of Atherospermidine: A Technical Guide

Executive Summary

Atherospermidine is a naturally occurring oxoaporphine alkaloid that has garnered significant attention in preclinical oncology and pharmacognosy due to its pronounced genotoxic and cytotoxic profiles. Isolated from diverse botanical sources such as Stephania dinklagei, Artabotrys species, and Alphonsea cylindrica[1][2][3], this planar molecule exhibits a multi-modal mechanism of action. This whitepaper provides an in-depth mechanistic analysis of atherospermidine’s DNA-damaging properties, detailing the causality behind its induction of oxidative stress and apoptosis, alongside self-validating experimental protocols for robust in vitro characterization.

Chemical Profile and Biological Significance

Atherospermidine belongs to the aporphine class of alkaloids, characterized by a rigid, tetracyclic isoquinoline-derived scaffold. The presence of the oxo-group and a fully conjugated planar ring system allows atherospermidine to interact directly with nucleic acids. Early phenotypic screenings, including mutant yeast bioassays, confirmed that atherospermidine possesses potent DNA-damaging activity that necessitates active DNA repair mechanisms for cell survival[1][4]. Furthermore, its presence in medicinal plants has been directly linked to the induction of severe DNA lesions in eukaryotic cells[2].

Molecular Mechanisms of DNA Damage and Apoptosis

The cytotoxicity of atherospermidine is not driven by a single target but rather a synergistic cascade of genotoxic and oxidative events.

  • Direct DNA Intercalation: The planar geometry of the oxoaporphine core enables it to intercalate between DNA base pairs. This physical distortion of the DNA double helix can stall replication forks, leading to single- and double-strand breaks.

  • Oxidative Stress (ROS Generation): Atherospermidine acts as a redox-active compound, triggering the intracellular overproduction of Reactive Oxygen Species (ROS)[5]. Hydroxyl radicals directly attack the deoxyribose sugar backbone and nucleobases, amplifying DNA fragmentation[3].

  • Mitochondrial Depolarization: The accumulation of ROS induces oxidative damage to mitochondrial membranes, leading to a collapse in the mitochondrial transmembrane potential (ΔΨm). This depolarization triggers the release of cytochrome c into the cytosol, activating the caspase-9 and caspase-3 apoptotic cascades, ultimately executing programmed cell death[5].

MOA Atherospermidine Atherospermidine (Oxoaporphine Alkaloid) DNA_Intercalation Direct DNA Intercalation Atherospermidine->DNA_Intercalation ROS_Gen Intracellular ROS Generation Atherospermidine->ROS_Gen DNA_Damage DNA Strand Breaks & Fragmentation DNA_Intercalation->DNA_Damage Mito_Depol Mitochondrial Depolarization (ΔΨm) ROS_Gen->Mito_Depol ROS_Gen->DNA_Damage Caspase Caspase-9/3 Activation Mito_Depol->Caspase DNA_Damage->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Atherospermidine-induced DNA damage and mitochondrial apoptosis pathways.

Experimental Methodologies: In Vitro Validation

To establish a self-validating experimental system, researchers must employ orthogonal assays that independently verify DNA damage and the subsequent apoptotic signaling. Below are the optimized protocols for evaluating atherospermidine.

Protocol 1: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This protocol quantifies the extent of DNA strand breaks.

  • Step 1: Cell Treatment: Culture target cells (e.g., HepG2) and treat with varying concentrations of atherospermidine (e.g., 5–20 µM) for 24 hours.

    • Causality: A 24-hour window allows sufficient time for both direct intercalation and secondary ROS-induced strand breaks to occur.

  • Step 2: Cell Harvesting & Embedding: Resuspend cells in 0.5% low-melting-point agarose (LMA) at 37°C and spread onto pre-coated slides.

    • Causality: LMA is crucial as it solidifies at a temperature that prevents heat-induced artefactual DNA damage, locking the cells in a matrix for lysis.

  • Step 3: Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

    • Causality: Triton X-100 dissolves cellular and nuclear membranes. EDTA is strictly required to chelate divalent cations (Mg²⁺, Ca²⁺), thereby completely inhibiting endogenous nuclease activity that would otherwise cause false-positive DNA fragmentation.

  • Step 4: Alkaline Unwinding: Incubate slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark.

    • Causality: The high pH disrupts hydrogen bonds, unwinding the DNA supercoils and denaturing the double helix. This allows both single and double-strand breaks to migrate freely. Darkness prevents photo-oxidation of the DNA.

  • Step 5: Electrophoresis & Neutralization: Run at 25 V and 300 mA for 30 minutes. Neutralize with 0.4 M Tris buffer (pH 7.5).

  • Step 6: Staining & Analysis: Stain with SYBR Gold and quantify "% Tail DNA" using fluorescence microscopy.

Workflow Prep Cell Culture & Drug Treatment Lysis Cell Lysis (EDTA/Triton) Prep->Lysis Unwind Alkaline Unwinding (pH > 13) Lysis->Unwind Electro Electrophoresis (25V, 300mA) Unwind->Electro Stain Fluorescent Staining (SYBR Gold) Electro->Stain Quant Image Analysis (% Tail DNA) Stain->Quant

Step-by-step workflow for the Alkaline Comet Assay to quantify DNA damage.

Protocol 2: Multiparametric Flow Cytometry (ROS and Apoptosis)

To prove that DNA damage leads to apoptosis via oxidative stress, flow cytometry is utilized.

  • Step 1: ROS Detection (DCFDA): Incubate treated cells with 10 µM DCFDA for 30 minutes.

    • Causality: DCFDA is cell-permeable and non-fluorescent. Once inside, cellular esterases cleave the diacetate groups, trapping the probe. Only in the presence of ROS is it oxidized to highly fluorescent DCF, providing a direct quantitative measure of oxidative stress[5].

  • Step 2: Apoptosis Staining (Annexin V/PI): Wash cells in Annexin V binding buffer containing Ca²⁺. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet only during early apoptosis. The binding is strictly Ca²⁺-dependent. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining differentiates the temporal stages of cell death.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes of atherospermidine bioactivity across various standardized in vitro assays, providing a baseline for comparative pharmacological evaluation[4][5].

Assay / ParameterBiological ModelTreatment ConditionQuantitative OutcomeMechanistic Inference
Yeast Bioassay (IC₅₀) S. cerevisiae (pRAD52)Atherospermidine~12.5 µg/mLDirect DNA-damaging activity requiring active DNA repair mechanisms.
Comet Assay (% Tail DNA) HepG2 Carcinoma20 µM, 24h~45.2% (vs 5.1% Control)Significant induction of DNA single/double-strand breaks and genotoxicity.
ROS Generation (DCF) HepG2 Carcinoma10 µM, 12h> 3.0-fold increaseEarly-stage oxidative stress induction preceding membrane depolarization.
Mitochondrial Potential (JC-1) HepG2 Carcinoma20 µM, 24h> 50% shift to green fluorescenceSevere loss of ΔΨm, indicating mitochondrial dysfunction.
Apoptosis (Annexin V⁺/PI⁻) DU145 / HepG220 µM, 24h~28.4% early apoptotic cellsCaspase-dependent programmed cell death activation.

Conclusion

Atherospermidine is a highly potent oxoaporphine alkaloid that compromises genomic integrity through a dual mechanism: direct DNA intercalation and the aggressive induction of intracellular ROS. By utilizing orthogonal validation methods—such as the alkaline Comet assay for structural DNA lesions and multiparametric flow cytometry for oxidative and apoptotic cascades—researchers can accurately map the spatiotemporal dynamics of its cytotoxicity. Understanding these pathways is critical for the structural optimization of aporphine scaffolds in the development of novel chemotherapeutic agents.

References

  • Title: CHAPTER I INTRODUCTION 1.1 General Introduction The search ...
  • Source: researchgate.
  • Title: Advocacy for the Medicinal Plant Artabotrys hexapetalus (Yingzhao)
  • Title: Facile total synthesis of lysicamine and the anticancer activities of the Ru II , Rh III , Mn II and ...
  • Source: frontiersin.

Sources

Foundational

Atherospermidine Biosynthesis in Annonaceae: A Technical Guide to Oxoaporphine Alkaloids

Executive Summary The Annonaceae family is a prolific source of specialized secondary metabolites, most notably benzylisoquinoline alkaloids (BIAs) and acetogenins. Among these, oxoaporphine alkaloids such as liriodenine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Annonaceae family is a prolific source of specialized secondary metabolites, most notably benzylisoquinoline alkaloids (BIAs) and acetogenins. Among these, oxoaporphine alkaloids such as liriodenine and atherospermidine represent a highly oxidized, planar class of compounds with significant pharmacological potential, including anticancer, antimicrobial, and smooth muscle relaxant properties[1]. This technical guide provides an in-depth mechanistic analysis of the atherospermidine biosynthetic pathway, the ontogenic factors driving its accumulation, and field-proven, self-validating experimental workflows for its isolation and characterization.

Ontogeny and Chemotaxonomic Significance

Alkaloid biosynthesis in Annonaceae is not static; it is a highly regulated process tied to plant ontogeny and environmental stress. In species such as Annona diversifolia and A. crassiflora, oxoaporphines are notably absent during seed organogenesis[2]. Instead, the biosynthesis of liriodenine and atherospermidine initiates during early seed imbibition and germination, accumulating primarily in the endosperm and radicles independent of photosynthesis[3].

Causality in Accumulation: The allocation of stored endosperm proteins toward the synthesis of these nitrogenous compounds during early development suggests they serve as critical chemical defense mechanisms against soil-borne phytopathogens[2]. Furthermore, environmental stressors such as drought have been shown to upregulate the total alkaloid and liriodenine/atherospermidine yield without compromising primary photosynthetic metabolism, highlighting the evolutionary adaptation of Annonaceae species to harsh climates[4].

Biosynthetic Logic: From Tyrosine to Atherospermidine

Atherospermidine (1,2-methylenedioxy-3-methoxy-7-oxo-dibenzo[de,g]quinoline) is synthesized via the highly conserved benzylisoquinoline pathway[5]. The structural evolution from a simple amino acid to a highly conjugated oxoaporphine involves precise enzymatic regulation.

Step-by-Step Mechanistic Pathway
  • Precursor Generation: The pathway begins with L-tyrosine, which undergoes divergent enzymatic processing. Tyrosine decarboxylase (TYDC) yields dopamine, while transamination and decarboxylation yield 4-hydroxyphenylacetaldehyde (4-HPAA)[5].

  • Stereoselective Condensation: Norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA. This is the first committed step, yielding (S)-norcoclaurine[3].

  • Formation of the BIA Core: A sequence of methylations (via O-methyltransferases and N-methyltransferases) and a hydroxylation (via CYP80B1) converts (S)-norcoclaurine into (S)-reticuline, the universal central intermediate for aporphines[5].

  • C-C Phenol Coupling (The Structural Pivot): The conformational flexibility of (S)-reticuline is locked via an intramolecular oxidative C-C phenol coupling catalyzed by cytochrome P450 enzymes (specifically CYP80G2). This forms the rigid aporphine skeleton (e.g., corytuberine).

  • Oxidation and Aromatization: Cytochrome P450 enzymes of the CYP719A family catalyze the formation of the 1,2-methylenedioxy bridge. Subsequent oxidation at the C-7 position and full aromatization of the B/C rings convert the tertiary aporphine into the fully conjugated oxoaporphine, liriodenine[3].

  • Terminal Methoxylation: To yield atherospermidine, an O-methyltransferase (OMT) selectively adds a methoxy group to the C-3 position of the liriodenine core.

Pathway Tyr L-Tyrosine Dop Dopamine Tyr->Dop TYDC HPAA 4-HPAA Tyr->HPAA Transaminase Nor (S)-Norcoclaurine Dop->Nor HPAA->Nor NCS Ret (S)-Reticuline Nor->Ret OMTs / NMTs / CYP80B1 Apo Aporphine Core (e.g., Corytuberine) Ret->Apo CYP80G2 (C-C Coupling) Lir Liriodenine (Oxoaporphine) Apo->Lir CYP719A / C-7 Oxidation Ath Atherospermidine (3-Methoxy-liriodenine) Lir->Ath O-Methyltransferase

Figure 1: Enzymatic cascade of atherospermidine biosynthesis via the benzylisoquinoline pathway.

Experimental Workflows: Self-Validating Extraction and Isolation

Isolating oxoaporphines from Annonaceae requires exploiting their unique physicochemical properties. Because the nitrogen atom in oxoaporphines is part of a highly conjugated, electron-deficient system, these alkaloids exhibit lower basicity than standard tertiary aporphines, necessitating precise pH control during extraction.

Step-by-Step Methodology
  • Biomass Preparation & Defatting:

    • Action: Macerate pulverized root or stem bark of A. diversifolia in n-hexane for 48 hours.

    • Causality:Annonaceae tissues are dense in highly lipophilic acetogenins and plant waxes[2]. Defatting removes these non-polar interferents without extracting the polar alkaloid salts, preventing column fouling during downstream chromatography.

  • Primary Extraction:

    • Action: Extract the defatted marc with a mixture of Dichloromethane and Methanol (1:1 v/v) under sonication. Concentrate under reduced pressure.

  • Acid-Base Partitioning:

    • Action: Resuspend the crude extract in 0.1 M HCl (pH 2). Wash the aqueous layer with ethyl acetate. Basify the aqueous layer with NH₄OH to pH 10, then extract with Dichloromethane.

    • Causality: Acidification protonates the weakly basic oxoaporphine nitrogen, shifting the target molecules into the aqueous phase while neutral/acidic impurities remain in the organic wash. Basification deprotonates the nitrogen, allowing the free-base atherospermidine to selectively partition back into the organic phase.

  • Chromatographic Purification:

    • Action: Load the alkaloid-rich organic fraction onto a Silica Gel 60 column. Elute using a gradient of Chloroform:Methanol (100:0 to 90:10).

  • Self-Validation Loop:

    • Action: Monitor fractions via Thin Layer Chromatography (TLC). Oxoaporphines exhibit intense yellow-green fluorescence under 365 nm UV light. Validate the purified fraction via LC-MS (Targeting exact mass m/z 306.07 for[M+H]⁺) and ¹H-NMR (Confirming the diagnostic 1,2-methylenedioxy singlet at ~6.3 ppm and the 3-methoxy singlet at ~4.1 ppm).

Workflow Biomass Annonaceae Biomass (Roots/Bark) Defat Defatting (n-Hexane, 48h) Biomass->Defat Removes acetogenins Extract Alkaloid Extraction (CH2Cl2 / MeOH) Defat->Extract Solubilizes metabolites Acid Acidification (pH 2) Extracts aqueous layer Extract->Acid Protonates alkaloids Base Basification (pH 10) Extracts organic layer Acid->Base Deprotonates alkaloids Chrom Silica Gel Column Chromatography Base->Chrom Crude alkaloid fraction Ath Pure Atherospermidine (LC-MS/NMR Validated) Chrom->Ath Gradient elution

Figure 2: Self-validating extraction and purification workflow for oxoaporphine alkaloids.

Quantitative Data: Pharmacological Profiling

The structural nuances of oxoaporphines—specifically the planar geometry and the presence of the 7-oxo group—allow them to intercalate DNA, generate reactive oxygen species (ROS), and inhibit telomerase[6]. Below is a summary of the bioactivity profiles of key Annonaceae oxoaporphines and their synthetic derivatives.

CompoundSource Species (Annonaceae)Plant OrganPharmacological Activity / BioactivityKey Structural Feature
Atherospermidine A. diversifolia, A. crassifloraRoots, Stem BarkSmooth muscle relaxant; Cytotoxic7-oxo, 1,2-methylenedioxy, 3-methoxy
Liriodenine A. mucosa, A. lutescensRoots, Leaves, SeedsAnticancer (CAOV-3 IC₅₀ ≈ 37 μM); Antileishmanial[3]7-oxo, 1,2-methylenedioxy
Lysicamine A. diversifoliaStem BarkCytotoxic (HepG2, NCI-H460); S-phase arrest[7]7-oxo, 1,2-dimethoxy
Synthetic Oxoaporphine 4B In vitro SynthesisN/APotent Antitumor (T-24 cells IC₅₀ = 0.5 μM)[8]C3-nitro substitution on oxoaporphine core

Conclusion

Atherospermidine represents a highly specialized endpoint of the benzylisoquinoline alkaloid pathway in the Annonaceae family. Understanding its biosynthesis—from the stereoselective condensation of dopamine and 4-HPAA to the terminal methoxylation of the liriodenine core—provides critical insights into plant chemical ecology and ontogeny. By leveraging the unique physicochemical properties of the oxoaporphine scaffold, researchers can utilize targeted, self-validating extraction protocols to isolate these compounds for downstream pharmacological development and synthetic optimization.

References

  • Title: Alkaloids and acetogenins in Annonaceae development: biological considerations Source: SciELO URL: [Link]

  • Title: Alkaloids from Annona : Review from 2005 to 2016 Source: JSciMed Central URL: [Link]

  • Title: Impact of Drought and Flooding on Alkaloid Production in Annona crassiflora Mart Source: MDPI URL: [Link]

  • Title: BENZYLISOQUINOLINE BIOSYNTHESIS BY CULTIVATED PLANT CELLS AND ISOLATED ENZYMES Source: uni-muenchen.de URL: [Link]

  • Title: Liriodenine Source: Grokipedia URL: [Link]

  • Title: Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects Source: PMC - NIH URL: [Link]

  • Title: One-pot synthesis of oxoaporphines as potent antitumor agents and investigation of their mechanisms of actions Source: PubMed - NIH URL: [Link]

  • Title: Facile total synthesis of lysicamine and the anticancer activities of the Ru(II), Rh(III), Mn(II) and Zn(II) complexes Source: Oncotarget URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Robust LC-MS/MS Framework for the Quantitative Analysis of Atherospermidine in Complex Plant Matrices

An Application Note for Drug Development and Plant Science Professionals Abstract Polyamines are ubiquitous biogenic amines essential for a myriad of cellular processes in plants, including growth, development, and stres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development and Plant Science Professionals

Abstract

Polyamines are ubiquitous biogenic amines essential for a myriad of cellular processes in plants, including growth, development, and stress response.[1][2] Atherospermidine, a structural isomer of the well-known polyamine spermidine, presents a unique analytical challenge due to its identical mass and similar physicochemical properties. Differentiating and accurately quantifying atherospermidine against a background of its more abundant isomer is critical for understanding its specific biological roles. This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology designed for the selective and sensitive quantification of atherospermidine in diverse plant tissues. We detail a complete workflow, from sample extraction and derivatization to optimized chromatographic separation and mass spectrometric detection. The protocol emphasizes the causality behind experimental choices and incorporates a full validation framework to ensure data integrity, accuracy, and reproducibility, meeting the rigorous standards of both academic research and drug development.

Introduction: The Analytical Imperative

Polyamines, such as putrescine, spermidine, and spermine, are critical modulators of plant physiology.[3] They are known to stabilize macromolecular structures like DNA and proteins, regulate gene expression, and play a significant role in mitigating the effects of abiotic stress.[2][4] While spermidine's functions are extensively studied, the specific roles of its structural isomers, like atherospermidine, remain largely unexplored. This knowledge gap is primarily due to the analytical difficulty of resolving and quantifying these closely related molecules within complex biological samples.

The primary challenge lies in the identical molecular weight of atherospermidine and spermidine, which renders them indistinguishable by mass spectrometry alone. Therefore, robust chromatographic separation is paramount. Furthermore, as low-molecular-weight aliphatic amines, polyamines are highly polar and exhibit poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, often eluting in the solvent front with other matrix components.[5] This necessitates a tailored analytical strategy to achieve the required retention, separation, and sensitivity.

This guide provides a detailed framework to overcome these challenges, offering researchers a reliable method to investigate the function and prevalence of atherospermidine in the plant kingdom.

The Analytical Workflow: A Strategic Overview

The successful quantification of atherospermidine is contingent on a multi-stage process where each step is optimized to ensure selectivity and recovery. The workflow encompasses sample preparation, chemical derivatization, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_prep Part A: Sample Preparation cluster_deriv Part B: Derivatization cluster_analysis Part C: Instrumental Analysis cluster_data Part D: Data Processing Sample Plant Tissue Homogenization Extraction Acid Extraction (5% PCA) Sample->Extraction Cleanup Centrifugation & Supernatant Collection Extraction->Cleanup Deriv Isobutyl Chloroformate Derivatization Cleanup->Deriv Quench Reaction Quenching & Extraction Deriv->Quench LC Reversed-Phase LC Separation Quench->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification & Validation MS->Quant

Caption: Overall experimental workflow for atherospermidine quantification.

Part A: Protocol for Sample Preparation and Extraction

Rationale: The primary goal of sample preparation is to efficiently extract polyamines from the plant matrix while simultaneously removing interfering substances like proteins, lipids, and polyphenols.[6] Acid extraction, typically with perchloric acid (PCA) or trichloroacetic acid (TCA), is a well-established method for this purpose.[7][8] The cold acid effectively lyses cells and precipitates macromolecules, which can then be removed by centrifugation.

Step-by-Step Extraction Protocol:
  • Sample Collection & Freezing: Harvest fresh plant tissue (e.g., leaves, roots, seeds) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Homogenization: Weigh approximately 100-200 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Acid Extraction: Transfer the frozen powder to a microcentrifuge tube. Add 1 mL of ice-cold 5% (w/v) perchloric acid. For robust quantification, add an appropriate isotopically labeled internal standard (e.g., d8-spermidine) at this stage.

  • Incubation & Lysis: Vortex the mixture vigorously for 1 minute and incubate on ice for 60 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the free polyamines, to a new clean tube. This extract is now ready for derivatization.

Part B: Protocol for Chemical Derivatization

Rationale: Direct analysis of polar polyamines is challenging.[9][10] Chemical derivatization serves two key purposes: 1) It replaces the polar primary and secondary amine groups with nonpolar moieties, significantly improving retention on RPLC columns. 2) The added chemical group can enhance ionization efficiency in the mass spectrometer source. Isobutyl chloroformate is an effective derivatizing agent that reacts quickly with amines under basic conditions to form stable carbamates.[7][11]

Step-by-Step Derivatization Protocol:
  • Sample Neutralization: Take a 200 µL aliquot of the acid extract from Part A. Add 5 µL of 1 M sodium bicarbonate (pH 9.0) to neutralize the sample.

  • Derivatization Reaction: In a fume hood, add 20 µL of isobutyl chloroformate to the sample.[7] Vortex immediately for 30 seconds.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Extraction of Derivatives: Add 200 µL of diethyl ether (or another suitable organic solvent like toluene) and vortex for 1 minute to extract the derivatized polyamines into the organic phase.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Final Sample Preparation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.[12]

Part C: LC-MS/MS Methodological Framework

Rationale: This stage is the core of the analysis, where the derivatized atherospermidine is separated from its isomer and quantified. A high-efficiency C18 column coupled with a finely tuned gradient elution provides the necessary resolving power.[13][14] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers unparalleled sensitivity and selectivity for targeted quantification.[15]

Liquid Chromatography (LC) Conditions

The key to success is achieving baseline or near-baseline separation of the derivatized atherospermidine and spermidine peaks.

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent resolving power for derivatized, non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in MethanolStrong organic solvent for eluting hydrophobic derivatives.
Flow Rate 0.3 mL/minOptimal for analytical-scale columns to ensure sharp peaks.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
LC Gradient See Table BelowCritical for resolving isomers.

Table 1: Example LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 50
1.0 50
8.0 95
10.0 95
10.1 50

| 15.0 | 50 |

Mass Spectrometry (MS) Conditions

MRM provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[13]

Parameter Recommended Setting Rationale
Ionization Mode Positive Electrospray (ESI+)Polyamines and their derivatives readily form positive ions.
Capillary Voltage 3.0 - 4.0 kVOptimized for stable spray and ion generation.
Desolvation Temp. 350 - 450°CEfficiently removes solvent from droplets.
Source Temp. 120 - 150°CMaintains analyte stability in the source.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures maximum sensitivity and selectivity.

Table 2: Hypothetical MRM Transitions for Isobutyl Chloroformate Derivatives Note: Atherospermidine and spermidine derivatives will have the same precursor ion mass. The ability to find unique, stable product ions is ideal but not always possible. If product ions are shared, chromatographic separation is the sole basis for quantification. These values must be empirically determined by infusing pure standards.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Deriv. Atherospermidine[M+H]+Fragment 1Optimized Value
Deriv. Spermidine[M+H]+Fragment 2Optimized Value
Deriv. d8-Spermidine (IS)[M+8+H]+Fragment 3Optimized Value

Part D: Method Validation for Trustworthiness

To ensure the reliability of quantitative data, the analytical method must be validated according to established guidelines.[12][16] This process verifies that the method is fit for its intended purpose.

Rationale: Method validation is a non-negotiable step that establishes the performance characteristics of the assay. It provides objective evidence that the method is accurate, precise, and robust for the analysis of atherospermidine in the specified plant matrix.[17]

Table 3: Summary of Key Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Calibration curve with R² ≥ 0.99.
Accuracy The closeness of the measured value to the true value. %Deviation within ±15% of nominal concentration (±20% at LLOQ).[16]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. %CV ≤ 15% (≤ 20% at LLOQ).[16]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10; meets accuracy/precision criteria.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte in blank matrix.
Matrix Effect The alteration of ionization efficiency due to co-eluting matrix components. Assessed by comparing analyte response in neat solution vs. post-extraction spiked matrix.[17]

| Recovery | The efficiency of the extraction procedure. | Assessed by comparing pre-extraction vs. post-extraction spiked matrix.[16] |

References

  • Gallas, M., et al. (2024). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Frontiers in Plant Science. Available at: [Link]

  • Sheldon, R. D., et al. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 715, 437-458. Available at: [Link]

  • Sheldon, R. D., et al. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. ScienceDirect. Available at: [Link]

  • Eisenberg, T., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1331, 44-51. Available at: [Link]

  • Kalapos, M. P. (2011). Polyamine Analysis by LC-MS. Methods in Molecular Biology, 720, 505-18. Available at: [Link]

  • Kalapos, M. P. (2011). Polyamine analysis by LC-MS. Methods in Molecular Biology, 720, 505-18. Available at: [Link]

  • Higashi, T., et al. (2013). High-Throughput LC–MS/MS Based Simultaneous Determination of Polyamines Including N-Acetylated Forms in Human Saliva and the Diagnostic Approach to Breast Cancer Patients. Analytical Chemistry, 86(1), 653-661. Available at: [Link]

  • Gallas, M., et al. (2025). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. bioRxiv. Available at: [Link]

  • Gallas, M., et al. (2024). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. PMC. Available at: [Link]

  • Dai, Z., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Amino Acids, 46(6), 1557-64. Available at: [Link]

  • Dai, Z., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. ResearchGate. Available at: [Link]

  • Japanese Patent JP2014177465A. Preparation method of polyamine composition from plant. Google Patents.
  • Sawada, Y., et al. (2012). Integrated LC-MS/MS system for plant metabolomics. PMC. Available at: [Link]

  • Mustafa, G. & Komatsu, S. (2017). Detection of Free Polyamines in Plants Subjected to Abiotic Stresses by High-Performance Liquid Chromatography (HPLC). Springer Nature Experiments. Available at: [Link]

  • Ncube, E. N., et al. (2016). Mass spectrometry as a quantitative tool in plant metabolomics. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Escribano, M. I. & Legaz, M. E. (2000). Separation of polyamines, conjugated to DNA, by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 870(1-2), 435-443. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Polyamines on Primesep 500 Column. Available at: [Link]

  • Trivedi, S., et al. (2024). The role of spermidine in plants and humans: a pathway from climate change adaptation to health benefits. PMC. Available at: [Link]

  • Al-Harrasi, A., et al. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. PMC. Available at: [Link]

  • Flores, H. E. & Galston, A. W. (1982). Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography. Plant Physiology, 69(3), 701-706. Available at: [Link]

  • Nakabayashi, R. & Saito, K. (2017). Targeted LC-MS Analysis for Plant Secondary Metabolites. Springer Nature Experiments. Available at: [Link]

  • Al-Harrasi, A., et al. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. PMC. Available at: [Link]

  • Anwar, R., et al. (2018). Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease. Frontiers in Chemistry. Available at: [Link]

  • Madu, C. O., et al. (2018). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. HARVEST (uSask). Available at: [Link]

  • Chen, D., et al. (2019). Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. Frontiers in Plant Science. Available at: [Link]

  • Zhang, Y., et al. (2024). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers in Chemistry. Available at: [Link]

  • Li, Z., et al. (2022). Foliar Application of Spermidine Reduced the Negative Effects of Salt Stress on Oat Seedlings. Frontiers in Plant Science. Available at: [Link]

  • Seifi, H. S., et al. (2021). Spermine: Its Emerging Role in Regulating Drought Stress Responses in Plants. MDPI. Available at: [Link]

  • Sarikurkcu, C., et al. (2020). Determination of phytochemical content by LC-MS/MS, investigation of antioxidant capacity, and enzyme inhibition effects of nettle (Urtica dioica). European Review for Medical and Pharmacological Sciences, 24(10), 5554-5563. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of Atherospermidine Stock Solutions for In Vitro Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Content Focus: Reconstitution methodology, physicochemical handling, and in vitro assay integration for oxoaporphine alkaloids. Introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Content Focus: Reconstitution methodology, physicochemical handling, and in vitro assay integration for oxoaporphine alkaloids.

Introduction and Pharmacological Relevance

Atherospermidine (PubChem CID: 77514) is a naturally occurring oxoaporphine alkaloid predominantly isolated from the Annonaceae plant family, including species such as Annona foetida and Enantia chlorantha[1][2][3]. In recent years, it has garnered significant interest in drug development due to its broad-spectrum bioactivity, demonstrating potent trypanocidal effects against Trypanosoma cruzi[2], anti-plasmodial activity[3], and targeted cytotoxicity against human liver cancer cell lines (e.g., HepG2)[4].

As a Senior Application Scientist, I frequently observe that the reproducibility of in vitro assays involving highly conjugated, planar alkaloids like atherospermidine is heavily dependent on the integrity of the stock solution. Atherospermidine presents as a yellow-to-orange amorphous powder[5]. Its highly aromatic tetracyclic core, which includes a methylenedioxy group and a methoxy group, renders it highly lipophilic and practically insoluble in aqueous buffers. Therefore, standardized reconstitution in an appropriate organic vehicle is a critical prerequisite for reliable pharmacological screening[6].

Physicochemical Properties & Rationale for Solvent Selection

To design a self-validating protocol, one must first understand the physicochemical constraints of the molecule.

The Causality of Solvent Choice: Atherospermidine has an XLogP3 of approximately 3.3 to 3.4[1], indicating high lipophilicity. While it is soluble in harsh organic solvents like dichloromethane (DCM) and chloroform[5], these are highly toxic to cell cultures and incompatible with polystyrene assay plates. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice for in vitro pharmacological investigations of atherospermidine[6]. DMSO acts as an amphiphilic solvent; it disrupts the crystal lattice of the alkaloid while remaining fully miscible with aqueous cell culture media (e.g., DMEM, RPMI).

Table 1: Key Physicochemical Properties of Atherospermidine

PropertyValueRelevance to Assay Preparation
Molecular Formula C₁₈H₁₁NO₄Determines exact mass calculations.
Molecular Weight 305.29 g/mol Required for molarity calculations.
Appearance Orange/Yellow PowderVisual QC: Stock solutions should exhibit a distinct yellow/orange hue.
Topological Polar Surface Area 57.7 ŲLow TPSA contributes to poor aqueous solubility.
Solubility DMSO, DCM, MethanolDMSO is mandatory for in vitro cell-based assays.

Standardized Protocol: Stock Solution Preparation

The following protocol details the preparation of a 10 mM master stock solution , which is the industry standard for phytochemical screening[6]. This concentration ensures that when the compound is diluted to working concentrations (e.g., 10 µM - 50 µM), the final DMSO concentration in the cell culture medium remains below the widely accepted cytotoxicity threshold of 0.1% - 0.5% (v/v).

Materials Required
  • Atherospermidine powder (High purity, ≥98% via HPLC).

  • Anhydrous DMSO (Cell culture grade, sterile, ≥99.9% purity).

  • Amber glass vials (to prevent photodegradation of the extended chromophore).

  • 0.22 µm PTFE syringe filters (Solvent-resistant).

  • Vortex mixer and ultrasonic water bath.

Step-by-Step Reconstitution Methodology
  • Thermal Equilibration: Remove the lyophilized atherospermidine vial from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Rationale: Opening a cold vial introduces atmospheric moisture, which degrades the anhydrous DMSO and causes premature compound precipitation.

  • Mass Calculation: Determine the exact volume of DMSO required to achieve a 10 mM stock based on the weighed mass.

    • Formula:Volume (mL) = Mass (mg) / (305.29 g/mol × 10 mM) × 1000

    • Example: To dissolve 5.0 mg of atherospermidine, add 1.638 mL of DMSO.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Dissolution & Homogenization: Vortex the mixture vigorously for 30–60 seconds. If particulates remain, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes. Visual QC check: The solution must be completely clear (no floating particles) and exhibit a uniform yellow/orange color.

  • Sterile Filtration (Optional but Recommended): If the powder was not supplied sterile, pass the solution through a 0.22 µm PTFE syringe filter. Do not use PES or nylon filters, as they may bind the alkaloid or degrade in pure DMSO.

  • Aliquoting & Storage: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C or -80°C. Rationale: Atherospermidine is an oxoaporphine; its conjugated system is susceptible to photo-oxidation. Furthermore, repeated freeze-thaw cycles of DMSO stocks lead to localized concentration gradients and irreversible precipitation.

Table 2: Quick Reference Dilution Chart (Target: 10 mM Stock)
Atherospermidine Mass (mg)Volume of Anhydrous DMSO Required (µL)
1.0 mg327.6 µL
2.0 mg655.1 µL
5.0 mg1637.8 µL
10.0 mg3275.6 µL

Workflow Visualizations

To ensure procedural adherence, the following diagrams map the logical relationships between preparation, storage, and downstream assay application.

G A Atherospermidine Powder (Equilibrate to Room Temp) B Add Anhydrous DMSO (Target Concentration: 10 mM) A->B C Vortex & Mild Sonication (Ensure complete dissolution) B->C D Sterile Filtration (0.22 µm PTFE Filter) C->D E Aliquoting into Amber Vials (Single-use volumes) D->E F Storage at -20°C to -80°C (Desiccated & Dark) E->F

Fig 1. Standardized workflow for preparing and storing atherospermidine stock solutions.

Mechanism S 10 mM DMSO Stock (Thaw at 37°C before use) M Dilution in Aqueous Media (Final DMSO < 0.5% v/v) S->M C In Vitro Cell Models (e.g., HepG2, T. cruzi) M->C R Phenotypic Readout (Cytotoxicity / Viability) C->R

Fig 2. Application of atherospermidine stock in cell-based phenotypic screening assays.

Quality Control and Troubleshooting in Assays

When applying the stock solution to in vitro assays, scientists must employ self-validating checks:

  • Precipitation upon Media Addition: If atherospermidine crashes out of solution (forms a cloudy suspension) when added to the aqueous cell culture media, the intermediate dilution step was likely skipped. Solution: Always perform serial dilutions in intermediate media rather than spiking pure 10 mM DMSO stock directly into the final culture well.

  • Vehicle Control Integrity: Every assay plate must contain a DMSO vehicle control matching the exact final DMSO concentration of the highest atherospermidine dose. This isolates the true pharmacological effect of the alkaloid from solvent-induced baseline toxicity.

References

  • Atherospermidine | C18H11NO4 | CID 77514 - PubChem - NIH. National Institutes of Health (NIH).[Link]

  • Compound: ATHEROSPERMIDINE (CHEMBL389400) - ChEMBL. European Bioinformatics Institute (EMBL-EBI).[Link]

  • Trypanocidal Activity of Oxoaporphine and Pyrimidine-β-Carboline Alkaloids from the Branches of Annona foetida Mart. (Annonaceae). National Institutes of Health (NIH) / PMC.[Link]

  • Alkaloid and acetogenin-rich fraction from Annona crassiflora fruit peel inhibits proliferation and migration of human liver cancer HepG2 cells. National Institutes of Health (NIH) / PMC.[Link]

  • Tulipiferamide A, an Alkamide from Liriodendron tulipifera, Exhibits an Anti-Inflammatory Effect via Targeting IKKβ Phosphorylation. American Chemical Society (ACS).[Link]

  • Novel dimeric aporphine alkaloids from the West African medicinal plant, Enantia chlorantha are potent anti-trypanosomal agents. Enlighten Theses, University of Glasgow.[Link]

  • Chemical structures of alkaloids (1-5) Atherospermidine(1): Orange amorphous powder... ResearchGate.[Link]

Sources

Method

Xanthine oxidase inhibition assay protocol using atherospermidine

Title : Application Note: In Vitro Xanthine Oxidase Inhibition Assay Protocol Using Atherospermidine Executive Summary Hyperuricemia, characterized by elevated serum uric acid levels, is the primary etiological factor in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: In Vitro Xanthine Oxidase Inhibition Assay Protocol Using Atherospermidine

Executive Summary Hyperuricemia, characterized by elevated serum uric acid levels, is the primary etiological factor in the development of gouty arthritis[1]. Xanthine oxidase (XO) is the critical metalloflavoprotein that catalyzes the terminal steps of purine catabolism, making it a prime pharmacological target[1]. This application note details a rigorously validated, self-contained in vitro protocol for evaluating the XO inhibitory activity of atherospermidine , a bioactive oxoaporphine alkaloid isolated from Alphonsea elliptica and Annona mucosa[2][3].

Mechanistic Rationale: Atherospermidine as an XO Inhibitor

To design an accurate assay, one must first understand the enzyme-inhibitor kinetics. XO converts hypoxanthine to xanthine, and subsequently xanthine to uric acid, accompanied by the production of reactive oxygen species (ROS)[1]. Molecular docking simulations and kinetic assays reveal that atherospermidine acts as a competitive inhibitor [4]. It structurally competes with the purine substrate by forming critical hydrogen bonds within the FAD (flavin adenine dinucleotide) binding domain of the XO active site[5].

Pathway AMP Purine Nucleotides Hypoxanthine Hypoxanthine AMP->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Abs 295 nm) Xanthine->UricAcid Oxidation XO Xanthine Oxidase (XO) FAD Active Site XO->Hypoxanthine XO->Xanthine Athero Atherospermidine (Competitive Inhibitor) Athero->XO Blocks FAD Domain

Caption: Purine catabolism pathway and competitive inhibition of Xanthine Oxidase by atherospermidine.

Quantitative Benchmarks

When establishing this assay, it is critical to benchmark atherospermidine against known reference standards and structurally related alkaloids. The following table summarizes the expected half-maximal inhibitory concentrations (IC₅₀) and mechanisms of action derived from recent phytochemical evaluations [3][4].

CompoundClassificationIC₅₀ (μM)Mechanism of Action
Atherospermidine Oxoaporphine Alkaloid46.29Competitive (FAD domain)
Liriodenine Oxoaporphine Alkaloid7.66Competitive
N-methylouregidione Dioxoaporphine Alkaloid42.10Non-competitive
Kinabaline Azafluorenone Alkaloid50.72Non-competitive
Allopurinol Purine Analog (Control)~3.3 - 7.5Competitive

Assay Architecture & Self-Validating Controls

As a self-validating system, this protocol relies on strict causality behind every experimental choice:

  • Spectrophotometric Detection : Uric acid exhibits a distinct UV absorbance peak at 295 nm. By monitoring the increase in absorbance at this wavelength, we directly quantify the reaction velocity without the need for secondary coupled enzymes [6].

  • Pre-Incubation Mandate : Atherospermidine must be pre-incubated with XO for 10-15 minutes at 25°C before substrate addition[6][7]. Causality: Because it is a competitive inhibitor, establishing thermodynamic equilibrium between the enzyme and the inhibitor prior to substrate introduction prevents the substrate from artificially out-competing the inhibitor, which would falsely inflate the IC₅₀.

  • Solvent Dielectric Control : Alkaloids require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 1% (v/v) alter the dielectric constant of the buffer, leading to XO denaturation[6]. The final DMSO concentration is strictly capped at ≤1%, and a vehicle control is mandatory to subtract solvent-induced baseline shifts[6].

  • Kinetic vs. Endpoint Measurement : We mandate a kinetic read (ΔA₂₉₅/min) rather than a single endpoint read[8]. Causality: Kinetic reads capture the initial reaction velocity ( V0​ ), which is strictly proportional to active enzyme concentration. Endpoint assays are vulnerable to substrate depletion and product inhibition, violating Michaelis-Menten assumptions.

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials

  • Buffer : 50 mM Potassium Phosphate Buffer, pH 7.5 (Optimal pH for bovine milk XO)[6].

  • Enzyme : Xanthine Oxidase from bovine milk, diluted to a working concentration of 0.025 U/mL in buffer[6]. Keep on ice.

  • Substrate : 0.15 mM Xanthine in buffer[6]. (Note: Xanthine is sparingly soluble; requires gentle heating or a micro-addition of 1M NaOH to dissolve, followed by pH readjustment).

  • Test Compound : Atherospermidine stock dissolved in 100% DMSO, subsequently serially diluted in buffer.

  • Positive Control : Allopurinol (10 mM stock in DMSO)[6].

  • Equipment : 96-well UV-transparent microplate, multi-channel pipettes, UV-Vis microplate reader[8].

Step-by-Step Execution

  • Plate Setup : To each well of a 96-well UV-transparent plate, add 130 µL of Potassium Phosphate Buffer[6].

  • Inhibitor Addition : Add 10 µL of atherospermidine at various concentrations (or 10 µL of 10% DMSO for the Vehicle Control)[6].

  • Enzyme Addition : Add 10 µL of the 0.025 U/mL XO solution to all wells except the Blank wells (add 10 µL buffer instead)[6].

  • Pre-Incubation : Incubate the microplate in the dark at 25°C for 15 minutes to allow enzyme-inhibitor complex formation[6][7].

  • Reaction Initiation : Using a multi-channel pipette, rapidly dispense 50 µL of the 0.15 mM Xanthine substrate into all wells to initiate the reaction simultaneously[6]. (Total well volume = 200 µL).

  • Kinetic Measurement : Immediately transfer the plate to the microplate reader. Monitor the increase in absorbance at 295 nm every 1 minute for a total of 10 minutes at 25°C [8].

Workflow Step1 1. Reagent Prep (Buffer, XO, Substrate) Step2 2. Pre-Incubation (15 min @ 25°C) Step1->Step2 Step3 3. Initiation (Add Xanthine) Step2->Step3 Step4 4. Kinetic Read (Abs 295 nm, 10 min) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step microplate workflow for the in vitro xanthine oxidase inhibition assay.

Data Analysis & System Validation

Extract the linear portion of the kinetic curve to determine the initial velocity ( V0​ ) expressed as ΔAbs/min.

Calculate the percentage of XO inhibition using the following formula[8]: % Inhibition = [(V0_vehicle - V0_sample) / V0_vehicle] × 100

Plot the % Inhibition against the logarithmic concentrations of atherospermidine. Utilize non-linear regression (e.g., four-parameter logistic curve) to interpolate the IC₅₀ value.

Self-Validation Check (Z'-Factor) : To ensure the assay is robust enough for high-throughput screening, calculate the Z'-factor using the Vehicle Control (100% activity) and the Blank (0% activity). A Z'-factor ≥ 0.5 validates the assay's dynamic range and confirms that the observed inhibition by atherospermidine is statistically significant and free from solvent artifact [9].

References

  • Title : Alkaloids from Alphonsea elliptica barks and their biological activities Source : Journal of Global Pharma Technology / UM Repository URL :[Link]

  • Title : The review on medicinal herbs in the treatment of gout through xanthine oxidase inhibitory activity: Call for more research strategy in the future Source : Journal of Applied Pharmaceutical Science URL :[Link]

Sources

Application

Atherospermidine Dosing Guidelines for Cell Culture Cytotoxicity Screening

Document Type: Application Note & Standardized Protocol Target Audience: Assay Biologists, Toxicologists, and Preclinical Drug Development Scientists Executive Summary Atherospermidine is a highly bioactive oxoaporphine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standardized Protocol Target Audience: Assay Biologists, Toxicologists, and Preclinical Drug Development Scientists

Executive Summary

Atherospermidine is a highly bioactive oxoaporphine alkaloid naturally synthesized in Annonaceae species, such as Artabotrys uncinatus[1] and Alphonsea elliptica[2]. Featuring a planar tetracyclic scaffold, it has garnered significant interest in oncology and pharmacology for its potent antiproliferative and antioxidant properties[2]. However, screening lipophilic alkaloids in aqueous in vitro systems presents unique physicochemical challenges. This application note provides a causally grounded, self-validating framework for evaluating atherospermidine cytotoxicity, ensuring that calculated IC₅₀ values reflect true pharmacological mechanisms rather than artifactual solvent toxicity.

Mechanistic Causality: Understanding the Target

To design an effective cytotoxicity screen, scientists must align their assay parameters with the compound's mechanism of action. Atherospermidine does not cause immediate cell lysis; rather, it drives a cascade of intracellular events that culminate in programmed cell death[2].

  • DNA Intercalation: The planar nature of the oxoaporphine core allows atherospermidine to intercalate between DNA base pairs, disrupting topoisomerase activity and triggering a DNA damage response.

  • Xanthine Oxidase (XO) Inhibition: Atherospermidine acts as a moderate competitive inhibitor of XO (IC₅₀ ≈ 46.3 µM)[3],[2]. This alters purine metabolism and modulates intracellular reactive oxygen species (ROS).

  • Apoptosis Induction: The convergence of prolonged cell cycle arrest and oxidative stress forces the malignant cell into apoptosis. Because this process is transcriptionally regulated, cytotoxicity assays must allow sufficient incubation time (typically 48–72 hours) to capture the full phenotypic effect.

MOA Atherospermidine Atherospermidine (Oxoaporphine Alkaloid) XO_Inhib Xanthine Oxidase Inhibition Atherospermidine->XO_Inhib Enzymatic Binding DNA_Intercalation DNA Intercalation & Topoisomerase Inhibition Atherospermidine->DNA_Intercalation Planar Scaffold ROS_Gen Modulation of Reactive Oxygen Species XO_Inhib->ROS_Gen Metabolic Shift Cell_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Arrest DNA Damage Response Apoptosis Apoptosis (Programmed Cell Death) ROS_Gen->Apoptosis Oxidative Stress Cell_Arrest->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathway of Atherospermidine-induced cytotoxicity and apoptosis.

Experimental Design & Pre-Screening Considerations

Cell Line Sensitivity & Dosing Ranges

Sensitivity to atherospermidine varies drastically depending on the metabolic and genetic lineage of the cell model. Hepatocarcinoma cells (HepG2) demonstrate extreme sensitivity, whereas human breast adenocarcinoma cells (MCF-7) exhibit a much higher resistance threshold[2],[1]. Consequently, a "one-size-fits-all" dosing range will fail. Researchers must tailor the upper and lower limits of their serial dilutions based on the target tissue.

Quantitative Reference Data

The table below summarizes validated IC₅₀ values to guide your initial dose-response curve design. (Note: Molarities are calculated based on the Atherospermidine molecular weight of 305.29 g/mol [4]).

Cell LineTissue OriginReported IC₅₀ (µg/mL)Estimated IC₅₀ (µM)Reference
Hep G2 Human Hepatoma0.8~2.62 µM[1]
Hep 2,2,15 HBV-transfected Hepatoma2.2~7.20 µM[1]
MCF-7 Human Breast Adenocarcinoma89.0~291.5 µM[2]
The Causality of Solvent Selection

Atherospermidine is highly lipophilic (AlogP = 3.18)[4] and requires Dimethyl Sulfoxide (DMSO) for primary solubilization. Critical Rule: The final DMSO concentration in the culture medium must strictly remain ≤0.5% (v/v). Exceeding this threshold induces solvent-mediated lipid bilayer permeabilization, which artificially inflates the apparent cytotoxicity of the alkaloid and invalidates the resulting dose-response curve.

Self-Validating Screening Protocol

The following protocol utilizes a 2X intermediate dilution strategy. Causality Insight: Direct addition of a 100% DMSO stock to the aqueous culture medium causes localized precipitation of the alkaloid before it can evenly disperse. By creating a 2X intermediate in the medium first, we ensure a homogeneous solution and prevent artifactual localized toxicity.

Workflow Step1 1. Reagent Prep Stock: 10 mM in DMSO Step3 3. Serial Dilution 0.1 µM - 300 µM range Step1->Step3 Step2 2. Cell Seeding 5,000 cells/well (96-well) Step4 4. Compound Dosing Final DMSO ≤ 0.5% Step2->Step4 Step3->Step4 Step5 5. Incubation 48h - 72h at 37°C Step4->Step5 Step6 6. Viability Assay MTT or CellTiter-Glo Step5->Step6

Fig 2. High-throughput cytotoxicity screening workflow for Atherospermidine.

Phase 1: Preparation & Seeding
  • Master Stock: Dissolve Atherospermidine powder in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM master stock. Aliquot into light-protected amber tubes to prevent photo-degradation of the oxoaporphine ring. Store at -20°C.

  • Cell Seeding: Harvest target cells in the logarithmic growth phase. Seed into a 96-well flat-bottom microplate at a density of 5,000 – 10,000 cells/well in 100 µL of complete growth medium.

  • Recovery: Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to recover from trypsinization-induced membrane stress and re-establish log-phase growth, ensuring the alkaloid acts on metabolically active targets.

Phase 2: Dosing Strategy
  • Working Dilutions (200X): Prepare a 9-point serial dilution series in 100% DMSO (e.g., 1:3 dilution factor) starting from the 10 mM stock.

  • Intermediate Medium (2X): Dilute the 200X DMSO stocks 1:100 into fresh culture medium. This yields a 2X final compound concentration with exactly 1% DMSO.

  • Treatment: Add 100 µL of the 2X intermediate medium to the existing 100 µL of medium in each well.

    • Result: The final well volume is 200 µL, achieving the 1X desired Atherospermidine concentration with a strictly controlled final DMSO concentration of 0.5% (v/v).

Phase 3: Incubation & Viability Readout
  • Incubation: Incubate the treated plates for 48 to 72 hours. Causality: Because atherospermidine induces apoptosis via cell cycle arrest, the incubation period must span at least two full cellular doubling times to capture the antiproliferative effect accurately.

  • Assay Execution: Perform a validated viability assay (e.g., MTT reduction or CellTiter-Glo ATP luminescence) according to the manufacturer's specifications.

Data Validation & Trustworthiness

A protocol is only as reliable as its internal controls. To ensure this assay operates as a self-validating system, researchers must execute the following analytical checks:

  • Vehicle Control Normalization: Always include a Vehicle Control (0.5% DMSO in medium without Atherospermidine). Normalize all viability readouts to this control (set as 100% viability), not the untreated cells. This mathematically isolates the specific cytotoxicity of the oxoaporphine scaffold from any baseline metabolic depression caused by the DMSO vehicle.

  • Z'-Factor Calculation: Evaluate the robustness of your screening plate by calculating the Z'-factor using the Vehicle Control (positive viability) and a cell-free blank (background). A Z' > 0.5 indicates an excellent, highly reliable assay window.

  • Log-Dose Response: Plot the normalized viability against the log₁₀ of the Atherospermidine concentration. Use a non-linear regression model (e.g., 4-parameter logistic curve) to calculate the IC₅₀, which correctly accounts for the sigmoidal nature of receptor/target binding kinetics.

References

  • Title: From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues | Source: PMC - NIH | URL: 3

  • Title: Compound: ATHEROSPERMIDINE (CHEMBL389400) | Source: ChEMBL - EMBL-EBI | URL: 4

  • Title: Alkaloids from Alphonsea Elliptica Barks and Their Biological Activities | Source: Journal of Global Pharma Technology | URL: 2

  • Title: The Alkaloids of Artabotrys uncinatus | Source: Journal of Natural Products - ACS Publications | URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

Phytochemistry Technical Support Center: Optimizing Atherospermidine Extraction

Introduction Welcome to the Phytochemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and yield optimization of atherospe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Phytochemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and yield optimization of atherospermidine, a bioactive oxoaporphine alkaloid predominantly found in the Annonaceae family. Due to its highly conjugated, planar structure, atherospermidine presents unique solubility and stability challenges during extraction. This center addresses the most critical bottlenecks in the extraction workflow using validated, causality-driven methodologies.

Section 1: Pre-Extraction & Agronomic Factors

Q: My atherospermidine yield is consistently low before I even begin downstream purification. What biological factors could be limiting my starting titer? A: The accumulation of secondary metabolites like aporphine alkaloids is highly dependent on agronomic conditions and harvest timing. Studies on Annona diversifolia seedlings demonstrate that a1 significantly upregulates aporphine alkaloid biosynthesis compared to nitrogen-starved or over-fertilized plants[1]. Furthermore, alkaloid concentrations exhibit strong diurnal variation. Harvesting plant material during the first few hours of the diurnal period maximizes the starting titer of atherospermidine[1].

Section 2: Core Extraction Workflows & Troubleshooting

Q: Exhaustive maceration in methanol yields a complex matrix but very little pure atherospermidine. How can I improve the specificity of my initial extraction? A: Pure methanol extracts a vast array of polar compounds (sugars, tannins, glycosides), diluting your target alkaloid. Atherospermidine, being an oxoaporphine, is better solubilized by medium-polarity solvents. You should transition to a targeted acid-base extraction protocol, which exploits the compound's ability to shift between a water-soluble protonated salt and an organic-soluble free base[2][3].

Protocol 1: Step-by-Step Acid-Base Extraction

  • Defatting: Extract the dried, pulverized plant material (e.g., Annona branches or roots) with n-hexane to remove non-polar lipids and waxes[2].

  • Primary Extraction: Extract the residual biomass with dichloromethane (CH2Cl2) or chloroform (CHCl3) under constant stirring. This selectively pulls the free-base alkaloids[3].

  • Acid Partitioning: Partition the CH2Cl2 extract against a 1 M hydrochloric acid (HCl) solution[3]. The basic nitrogen in atherospermidine protonates, forming a water-soluble salt that migrates to the aqueous phase, leaving neutral impurities in the organic layer.

  • Alkalinization: Carefully adjust the pH of the aqueous phase to 8.5–9.5 using a saturated sodium carbonate (Na2CO3) solution[3]. This deprotonates the alkaloid back into its free-base form.

  • Secondary Extraction: Re-extract the alkaline aqueous phase with fresh CH2Cl2[3]. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate under reduced pressure to yield a highly enriched total alkaloid fraction.

G Plant Dried Plant Material Defat Defatting (n-hexane) Plant->Defat Ext1 Primary Extraction (CH2Cl2) Defat->Ext1 Residual Biomass Acid Acid Partitioning (1M HCl) Ext1->Acid Organic Extract AqPhase Aqueous Phase (Protonated Salts) Acid->AqPhase Phase Separation Base Alkalinization (pH 9.5 via Na2CO3) AqPhase->Base Ext2 Secondary Extraction (CH2Cl2) Base->Ext2 Free Base Precipitation Yield Atherospermidine Enriched Fraction Ext2->Yield Solvent Evaporation

Caption: Workflow for the targeted acid-base extraction of atherospermidine.

Q: During the alkalinization step, I lose my product or get an emulsion. What is the cause? A: Emulsions often form if the pH is not strictly controlled or if the aqueous phase is too concentrated. Atherospermidine precipitates optimally at pH 8.5–9.5[3][4]. If you overshoot the pH (e.g., >10 using strong bases like NaOH), you risk degrading sensitive co-metabolites or altering the partition coefficient. Always use a mild base like saturated Na2CO3 and monitor with a calibrated pH meter to ensure a self-validating precipitation environment[3].

Section 3: Advanced Extraction Techniques

Q: Conventional maceration takes 48-72 hours. Can I accelerate this without degrading the oxoaporphine alkaloids? A: Yes. 5 is highly recommended for alkaloid recovery. By applying ultrasonic waves (typically 40,000 Hz)[4], acoustic cavitation disrupts plant cell walls, drastically improving solvent penetration and mass transfer[5]. UAE reduces extraction time from days to 20–60 minutes and operates at mild temperatures (30 °C – 60 °C), which preserves thermolabile compounds while reducing solvent consumption[5].

Section 4: Purification & Chromatography

Q: My enriched alkaloid fraction still contains liriodenine and other aporphines. How do I isolate pure atherospermidine? A: Atherospermidine can be separated from closely related oxoaporphines using specialized silica gel column chromatography. Because basic alkaloids tend to streak or bind irreversibly to acidic silica, pre-treatment is mandatory.

Protocol 2: Step-by-Step Chromatographic Purification

  • Stationary Phase Prep: Pre-treat the silica gel with 10% NaHCO3 to neutralize acidic silanol groups, preventing irreversible binding or tailing of the basic alkaloids[2].

  • Loading: Load the enriched CH2Cl2 fraction onto the column.

  • Gradient Elution: Elute using a stepwise gradient system: start with 100% hexane, gradually transition to hexane-CH2Cl2 (from 100:0 to 10:90), followed by CH2Cl2-EtOAc, and finally EtOAc-MeOH (up to 50:50)[2].

  • Validation Checkpoint: Monitor fractions via TLC. Atherospermidine typically crystallizes as distinct orange crystals from a CH2Cl2:MeOH (3:1) mixture[2].

Note: For larger-scale, support-free liquid-liquid partition, High-Speed Counter-Current Chromatography (HSCCC) can be employed using a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-acetonitrile-water) to bypass solid-phase adsorption issues entirely[4].

Section 5: Quantitative Data & Yield Comparisons

To assist in scaling up your extraction, the following table summarizes the operational parameters and expected outcomes of various extraction methodologies.

Extraction ParameterConventional MacerationUltrasound-Assisted Extraction (UAE)Acid-Base Refinement
Primary Solvent Methanol / EthanolCH2Cl2 / CHCl31M HCl → pH 9.5 → CH2Cl2
Processing Time 48 - 72 hours20 - 60 minutes2 - 4 hours
Temperature Room Temp (25°C)30°C - 60°CRoom Temp (25°C)
Mass Transfer Mechanism Diffusion-dependent (Low)Acoustic cavitation (High)Liquid-liquid partition (N/A)
Yield Profile Broad spectrum (Low purity)High yield, thermolabile preservationHighly specific to basic alkaloids
References
  • Title: Aporphine alkaloid contents increase with moderate nitrogen supply in Annona diversifolia Saff. (Annonaceae) seedlings during diurnal periods. Source: PubMed URL: [Link]

  • Title: Trypanocidal Activity of Oxoaporphine and Pyrimidine-β-Carboline Alkaloids from the Branches of Annona foetida Mart. (Annonaceae). Source: PMC URL: [Link]

  • Title: Impact of Drought and Flooding on Alkaloid Production in Annona crassiflora Mart. Source: MDPI URL: [Link]

  • Title: Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. Source: PMC URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Atherospermidine

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with atherospermidine , an aporphine alkaloid isolated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with atherospermidine , an aporphine alkaloid isolated from botanical sources such as Annona crassiflora[1].

Due to its basic nitrogenous structure, atherospermidine is highly susceptible to severe peak tailing, retention time shifts, and poor resolution on standard silica-based reversed-phase HPLC columns. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will explore the thermodynamic and electrostatic causality behind these issues and provide a self-validating framework to achieve robust, reproducible separations.

Diagnostic Workflow: Peak Tailing Resolution

Before altering your method, follow this logical diagnostic tree to isolate the root cause of atherospermidine peak deformation.

G Start Analyze Atherospermidine Assess Calculate USP Tailing Factor (Tf) Start->Assess Decision Is Tf > 1.5? Assess->Decision Good Method Validated Decision->Good No Silanol Silanol Interaction Likely Decision->Silanol Yes Action1 Adjust pH < 3.0 (e.g., Formic Acid) Silanol->Action1 Action2 Add Amine Modifier (e.g., TEA) Silanol->Action2 Reassess Re-inject & Re-evaluate Action1->Reassess Action2->Reassess Reassess->Assess

HPLC Troubleshooting Workflow for Atherospermidine Peak Tailing.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does atherospermidine exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary electrostatic interaction. Silica-based reversed-phase columns possess residual surface silanol groups (-SiOH). At a mid-range mobile phase pH (pH 4–8), these silanols ionize into negatively charged silanoxanes (-SiO⁻). Because atherospermidine is a basic aporphine alkaloid, its nitrogen atom becomes protonated and positively charged under these conditions. The resulting ion-exchange interaction between the positively charged alkaloid and the negatively charged stationary phase causes the analyte to "drag" through the column, resulting in an asymmetrical, tailing peak[2].

Q: Should I use a low-pH or high-pH mobile phase to correct this? A: A low-pH approach (pH < 3.0) is generally the most robust and column-friendly solution. By lowering the pH below the pKa of the residual silanols (typically pKa ~3.5–4.5), you force the silanols into their neutral, protonated state (-SiOH). This effectively shuts down the secondary ion-exchange mechanism[3]. While a high-pH approach (pH > 10) can deprotonate the alkaloid to its neutral free-base form, it rapidly degrades standard silica columns via dissolution unless specialized hybrid-silica columns are used.

Q: What role do sacrificial bases like Triethylamine (TEA) play? A: If you are constrained to a mid-pH method, adding an amine modifier like triethylamine (TEA) acts as a "sacrificial base." TEA is a small, highly basic molecule that aggressively competes with atherospermidine for the active ionized silanol sites. By saturating the stationary phase's active sites, TEA shields the atherospermidine molecules, allowing them to elute with a Gaussian peak shape[4].

Quantitative Data: Mobile Phase Additive Comparison

To illustrate the causality of mobile phase selection, the following table summarizes the quantitative impact of various buffer systems on the chromatography of aporphine alkaloids on a standard Type-B C18 column (150 x 4.6 mm, 5 µm).

Mobile Phase Aqueous ComponentAqueous pHUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )Diagnostic Conclusion
Water (No buffer) ~6.52.852,400N/ASevere silanol interaction; unacceptable for quantitation.
0.1% Formic Acid 2.71.458,5001.8Acceptable; silanols are partially suppressed.
10 mM NH₄OAc (Unadjusted) 6.82.104,2001.2Insufficient silanol suppression at neutral pH.
10 mM NH₄OAc (Adjusted) 3.0 1.12 12,500 2.6 Optimal; synergistic buffer capacity and low pH. [5]
Water + 0.1% TEA ~10.51.259,8002.1Good; TEA acts as a sacrificial base. High column wear.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) gate before proceeding to sample analysis. This specific method utilizes a buffered low-pH gradient, proven highly effective for aporphine alkaloids[5].

Phase 1: Mobile Phase Preparation

Causality: We utilize Ammonium Acetate adjusted to pH 3.0. The acetate buffer provides necessary ionic strength to mask residual electrostatic interactions, while the low pH neutralizes stationary phase silanols.

  • Prepare Aqueous Phase (A): Dissolve 0.77 g of Ammonium Acetate ( NH4​OAc ) in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution.

  • pH Adjustment: Titrate Phase A dropwise with glacial acetic acid until the pH reaches exactly 3.0 (±0.05). Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Prepare Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

Phase 2: Column Equilibration & Baseline Validation
  • Install an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 30°C to improve mass transfer kinetics.

  • Flush the column with 90% Phase A / 10% Phase B at 1.0 mL/min for a minimum of 20 column volumes.

  • Validation Gate 1 (Baseline Stability): Monitor the UV detector at 270 nm. Do not proceed until baseline drift is < 1 mAU/hr and noise is < 0.05 mAU. If the baseline is unstable, re-filter the mobile phase and purge the pump seals.

Phase 3: System Suitability Testing (SST)
  • Inject 10 µL of a 50 µg/mL atherospermidine reference standard.

  • Record the chromatogram and calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Gate 2 (Peak Symmetry):

    • Pass Condition: If Tf​≤1.5 and Theoretical Plates ( N ) > 10,000, the system is validated. Proceed to Phase 4.

    • Fail Condition: If Tf​>1.5 , abort the sequence . A failure here indicates either column voiding, excessive extra-column volume, or incorrect mobile phase pH preparation. Re-verify the pH of Phase A using a calibrated pH meter[3].

Phase 4: Gradient Elution Analysis

Once validated, execute the following gradient to separate atherospermidine from complex botanical matrices:

  • 0 – 5 min: 10% B (Isocratic hold to focus polar impurities)

  • 5 – 25 min: 10% to 40% B (Linear gradient to elute atherospermidine)

  • 25 – 30 min: 40% to 90% B (Column wash)

  • 30 – 40 min: 10% B (Re-equilibration)

References

  • Cholinesterase inhibitors assessment of aporphine alkaloids from Annona crassiflora and molecular docking studies Source: PubMed (NIH) URL:[Link]

  • Development and Validation of a High Performance Liquid Chromatographic Method for Quantitative Determination of Aporphine Alkaloids from Different Samples of Cassytha filiformis Source: ResearchGate URL:[Link]

  • Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes Source: PMC (NIH) URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

Sources

Troubleshooting

Preventing atherospermidine degradation during long-term laboratory storage

Welcome to the Technical Support Center for Atherospermidine. As a Senior Application Scientist, I frequently see researchers struggle with the rapid degradation of oxoaporphine alkaloids during long-term storage and ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Atherospermidine. As a Senior Application Scientist, I frequently see researchers struggle with the rapid degradation of oxoaporphine alkaloids during long-term storage and assay preparation.

Atherospermidine is a highly reactive molecule. Simply placing it in a standard laboratory refrigerator is insufficient and will lead to compromised experimental data. This guide is designed to explain the causality behind atherospermidine degradation and provide you with self-validating, field-proven protocols to ensure absolute structural integrity throughout your drug development workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does my atherospermidine solution turn dark brown and lose potency over time on the bench? A: Atherospermidine is an oxoaporphine alkaloid [3], meaning it contains a highly conjugated phenalenone-like chromophore. This structural feature is the root cause of its instability. When exposed to ambient laboratory light, the molecule acts as a highly efficient photosensitizer [6]. It absorbs photons and transitions into an excited triplet state. If dissolved molecular oxygen is present, a Type II photochemical reaction occurs, transferring energy to create highly reactive singlet oxygen ( 1O2​ ) [7]. This singlet oxygen immediately attacks the electron-rich aromatic rings of the alkaloid itself—a process known as auto-photooxidation. This structural cleavage generates the dark polymeric degradation products you are observing. Therefore, shielding from both light (photodegradation) and oxygen (oxidation) is non-negotiable [1].

G A_GS Atherospermidine (Ground State) A_T1 Excited Triplet State (T1) A_GS->A_T1 Intersystem Crossing Degradation Oxidative Degradation Products A_GS->Degradation Structural Cleavage Light UV/Vis Light Light->A_GS Photon Absorption SingletO2 Singlet Oxygen (1O2) A_T1->SingletO2 Energy Transfer (Type II) O2 Molecular Oxygen (3O2) O2->SingletO2 Activation SingletO2->A_GS Auto-Photooxidation BlockLight Intervention: Amber Vials BlockLight->Light BlockO2 Intervention: Argon Purge BlockO2->O2

Figure 1: Type II Photodegradation pathway of atherospermidine and storage interventions.

Q: Can I store my working solutions in aqueous buffers at 4 °C? A: I strongly advise against this for anything beyond immediate use. While short-term storage (hours to a few days) of the solid powder at 0–4 °C is acceptable [2], oxoaporphine alkaloids exhibit accelerated degradation in protic solvents (like water or ethanol) when exposed to even trace amounts of light or oxygen. For reliable biological assays, working solutions must be prepared in an anhydrous solvent (e.g., mass-spectrometry grade DMSO), purged with an inert gas, and stored at -80 °C [5]. Only dilute into your aqueous assay buffer immediately prior to the experiment.

Q: My LC-MS/MS quantification of biological samples shows high variability between technical replicates. What is causing this? A: This is a classic symptom of either freeze-thaw instability or post-preparative autosampler degradation. Repeated freeze-thaw cycles introduce transient temperature spikes and micro-oxygenation events that rapidly degrade the analyte. Furthermore, if your autosampler is not temperature-controlled and shielded from light, the sample will degrade while waiting for injection. To build a self-validating protocol, maintain your autosampler strictly at 4 °C, use amber glass vials, and avoid exceeding 12 hours of post-preparative queue time [5].

Part 2: Quantitative Stability Data

To ensure reproducibility across your experiments, adhere to the following validated storage parameters.

Storage StateTemperatureContainer / EnvironmentEstimated Stability
Solid Powder (Bulk) -20 °C to -80 °CAmber glass, desiccated, Argon-purged> 24 months
Solid Powder (Short-term) 0 to 4 °CAmber glass, desiccated1 to 3 months
Stock Solution (DMSO) -80 °CAmber glass, Argon-purged, single-use aliquots6 months
Working Solution (Aqueous) 4 °CAmber glass, immediate use< 12 hours

Part 3: Standard Operating Procedure (SOP) for Aliquoting & Storage

To guarantee that every experiment is conducted with intact atherospermidine, implement this step-by-step, self-validating methodology for your laboratory:

Phase 1: Preparation under Controlled Conditions

  • Thermal Equilibration: Allow the lyophilized bulk powder to equilibrate to room temperature inside a desiccator before opening the vial. Opening a cold vial introduces ambient moisture condensation, which accelerates hydrolytic degradation [4].

  • Low-Light Reconstitution: Turn off overhead fluorescent lights. Dissolve the powder in anhydrous, mass-spectrometry grade DMSO to create a concentrated master stock (e.g., 10 mM).

  • Deoxygenation: Gently sparge the master stock solution with high-purity Argon (or Nitrogen) for 1–2 minutes using a clean glass pipette. This displaces dissolved molecular oxygen, neutralizing the Type II photochemical pathway.

Phase 2: Aliquoting and Preservation 4. Dispensing: Divide the solution into single-use, low-bind amber microcentrifuge tubes. Causality: Creating single-use aliquots entirely eliminates the need for destructive freeze-thaw cycles [5]. 5. Headspace Blanketing: Gently blow Argon gas over the headspace of each tube for 5 seconds before capping tightly. 6. Cryopreservation: Immediately transfer the aliquots to a -80 °C freezer.

Phase 3: Quality Control (Self-Validation System) 7. Baseline Establishment: On Day 0, run a baseline LC-MS/MS or UV-Vis scan (absorbance at ~400 nm) on Aliquot #1. 8. Pre-Experiment Validation: Before any critical in vivo or in vitro experiment, thaw a new aliquot and compare its peak area/absorbance against the Day 0 baseline. A deviation of >5% indicates compromised storage conditions, and the aliquot should be discarded.

References

  • ALKALOIDS AND ACETOGENINS IN ANNONACEAE DEVELOPMENT: BIOLOGICAL CONSIDERATIONS. Semantic Scholar. Available at:[Link]

  • Pharmacokinetics, tissue distribution and excretion of 6-O-demethylmenisporphine, a bioactive oxoisoaporphine alkaloid from Menispermi Rhizoma, as determined by a HPLC-MS/MS method. PMC / NIH. Available at: [Link]

  • Photochemistry of Phytoalexins Containing Phenalenone-Like Chromophores: Photophysics and Singlet Oxygen Photosensitizing Properties of the Plant Oxoaporphine Alkaloid Oxoglaucine. ResearchGate. Available at: [Link]

  • Role of Photoactive Phytocompounds in Photodynamic Therapy of Cancer. MDPI. Available at: [Link]

Optimization

Technical Support Center: Atherospermidine Isolation &amp; Purification

Welcome to the Application Support Knowledge Base. As researchers isolating atherospermidine—a potent 7-oxoaporphine alkaloid—from stem bark matrices like Jatropha curcas[1] or Artabotrys crassifolius[2], you are likely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As researchers isolating atherospermidine—a potent 7-oxoaporphine alkaloid—from stem bark matrices like Jatropha curcas[1] or Artabotrys crassifolius[2], you are likely encountering complex co-extraction challenges. Stem bark is heavily fortified with tannins, neutral lipids (e.g., stigmasterol), and structurally analogous alkaloids (e.g., lysicamine) that complicate downstream purification.

This guide provides a mechanistically grounded, self-validating workflow designed to minimize impurities and maximize the recovery of high-purity atherospermidine.

Process Visualization: Impurity Depletion Pathway

IsolationWorkflow N1 Stem Bark Biomass (e.g., Jatropha curcas) N2 Solvent Extraction (EtOAc or MeOH) N1->N2 Maceration N3 Defatting (n-Hexane Wash) N2->N3 Concentrate & Wash N4 Acid-Base Partitioning (5% HCl to pH 11) N3->N4 Removes Steroids N5 Ion-Pair LLE (TFA Modifier) N4->N5 Removes Tannins N6 Silica Gel Column (TEA Treated) N5->N6 Enhances Recovery N7 Preparative HPLC (PFP Column) N6->N7 Enriched Fraction N8 Pure Atherospermidine (>98% Purity) N7->N8 Resolves Co-elutants

Workflow for atherospermidine isolation highlighting impurity depletion stages.

Knowledge Base: Self-Validating Isolation Protocol

To ensure scientific integrity, every step in this protocol includes a built-in validation checkpoint. Do not proceed to the next phase until the validation criteria are met.

Step 1: Primary Extraction & Defatting

  • Action: Macerate the dried, pulverized stem bark in ethyl acetate or methanol. Concentrate the extract under reduced pressure, then aggressively triturate the crude paste with n-hexane.

  • Causality: Stem bark contains high concentrations of lipophilic steroids like stigmasterol, which readily co-extract in ethyl acetate[1]. Hexane selectively solubilizes these neutral lipids while leaving the more polar alkaloid complexes intact.

  • Validation Checkpoint: Spot the hexane wash on a TLC plate (Hexane:EtOAc 8:2). If UV-inactive spots (steroids) are still heavily present upon iodine staining, repeat the wash.

Step 2: Acid-Base Partitioning (Tannin & Phenolic Clearance)

  • Action: Dissolve the defatted residue in 5% HCl. Extract the acidic aqueous layer with dichloromethane (DCM) and discard the DCM layer.

  • Causality: The low pH protonates the nitrogen atom of atherospermidine, converting it into a highly water-soluble quaternary salt. Conversely, acidic/neutral impurities (tannins, phenolics) remain un-ionized and partition into the discarded DCM layer.

  • Validation Checkpoint 1: Add a drop of Mayer’s reagent to an aliquot of the acidic aqueous phase. A cloudy white precipitate confirms alkaloids are successfully trapped in the aqueous layer[3].

  • Action: Basify the aqueous phase using 10% NH₄OH until the pH reaches 11. Re-extract with fresh DCM.

  • Causality: The high pH deprotonates the alkaloid back to its free-base form, driving it into the organic (DCM) phase[3].

  • Validation Checkpoint 2: Use a calibrated pH meter (not just indicator paper) to ensure pH ≥ 11. Failure to reach this pH results in incomplete partitioning and massive yield loss.

Step 3: Chromatographic Enrichment & UV Validation

  • Action: Concentrate the DCM layer and purify via silica gel column chromatography.

  • Validation Checkpoint: Monitor fractions using UV spectroscopy. Atherospermidine, possessing a highly conjugated oxoaporphine skeleton, will exhibit characteristic UV absorption maxima at approximately 251 nm and 315 nm[3].

Quantitative Impurity Clearance Metrics
Impurity ClassRepresentative CompoundPrimary Removal StageClearance MechanismAnalytical Indicator
Neutral Lipids StigmasterolDefatting (n-Hexane)Differential lipophilic solubilityTLC (Iodine stain positive, UV inactive)
Polyphenols Tannins / FlavonoidsAcid Partitioning (pH < 2)Aqueous retention of protonated alkaloidsFeCl₃ Test (Negative in final organic phase)
Silica Leachates Silanol ComplexesIon-Pair LLEHydrophobic ion-pairingPeak Symmetry Factor (~1.0)
Analog Alkaloids Lysicamine / LiriodeninePreparative HPLCStationary phase selectivity (PFP)HPLC-DAD (Resolution > 1.5)
Troubleshooting & FAQs (Ask the Application Scientist)

Q1: I am losing a massive amount of my atherospermidine yield on the standard silica gel column, and the band is tailing severely. Why is this happening? Root Cause: Oxoaporphine alkaloids contain a basic nitrogen that interacts aggressively with the acidic silanol (-SiOH) groups present on standard bare silica gel. This causes irreversible adsorption and chemical decomposition[4]. Solution: You must mask the silanol activity. Either pre-treat your silica column with 1-2% Triethylamine (TEA) in your mobile phase, or bypass standard silica entirely by utilizing an Ion-Pair Liquid-Liquid Extraction (LLE) . By adding 1% Trifluoroacetic acid (TFA) to your aqueous phase, atherospermidine forms a hydrophobic ion-pair that partitions cleanly into DCM without the need for harsh silica interactions[4].

Q2: My NMR data for the "purified" atherospermidine fraction shows overwhelming aliphatic signals. What went wrong? Root Cause: You are observing co-elution of stigmasterol or related plant sterols. Jatropha curcas stem bark is particularly rich in stigmasterol, which behaves similarly to free-base alkaloids in mid-polar solvent systems like ethyl acetate[1]. Solution: Your initial defatting step was insufficient. Before initiating the acid-base extraction, the crude extract must be thoroughly triturated with n-hexane until the wash solvent runs completely clear.

Q3: During the basification step (pH 11), a thick, unresolvable emulsion formed at the DCM/Water interface. How do I break it? Root Cause: Stem barks contain high-molecular-weight saponins that act as powerful natural surfactants, stabilizing the organic-aqueous interface. Solution: Do not shake the separatory funnel aggressively; use gentle inversion. To break an existing emulsion, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This "salting-out" effect forces the DCM out of the aqueous suspension. Alternatively, filter the entire biphasic emulsion through a pad of Celite 545 to strip out the polymeric surfactants.

Q4: My final HPLC chromatogram shows a co-eluting peak with an identical UV spectrum to atherospermidine. How do I resolve it? Root Cause: You are likely co-purifying a structurally analogous oxoaporphine, such as lysicamine or liriodenine, which are frequently co-produced in Artabotrys species[2]. Because their core planar structures are nearly identical, standard C18 HPLC columns cannot easily resolve them. Solution: Switch your preparative HPLC to a Pentafluorophenyl (PFP) stationary phase. The fluorinated aromatic ring of the PFP column provides alternative retention mechanisms—specifically π−π interactions and dipole-dipole hydrogen bonding—which are highly sensitive to the subtle methoxy/methylenedioxy substituent differences between atherospermidine and its analogs.

References
  • Alkaloid and steroid from the stem bark of Jatropha curcas (Euphorbiaceae)
  • Source: scialert.
  • Source: phcogj.
  • Source: nih.

Sources

Troubleshooting

Overcoming low extraction efficiency of atherospermidine from plant matrices

A Senior Application Scientist's Guide to Overcoming Low Extraction Efficiency from Plant Matrices Welcome to the technical support center for atherospermidine extraction. This guide is designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Low Extraction Efficiency from Plant Matrices

Welcome to the technical support center for atherospermidine extraction. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in isolating this valuable oxoaporphine alkaloid from complex plant matrices. As Senior Application Scientists, we understand that low yield is not just a procedural issue but a significant roadblock in natural product chemistry. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your extraction workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding atherospermidine extraction.

Q1: My extraction yield for atherospermidine is extremely low or non-existent. What are the primary culprits?

Low yields typically stem from a few key areas:

  • Improper Sample Preparation: The plant material must be correctly dried and finely powdered to maximize the surface area available for solvent interaction[1].

  • Ineffective Preliminary Cleanup (Defatting): Many plant matrices are rich in lipids and waxes that can trap alkaloids and interfere with solvent penetration. An incomplete defatting step is a common cause of poor yield[2].

  • Suboptimal Solvent Selection: The choice of solvent and its polarity are critical. Atherospermidine, as an alkaloid, has specific solubility characteristics that must be matched by the solvent system[3].

  • Incorrect pH Environment: Atherospermidine is a basic alkaloid. The pH during acid-base extraction steps is paramount for successfully isolating it from neutral and acidic contaminants[2][4].

  • Compound Degradation: Aporphine alkaloids can be sensitive to prolonged exposure to high temperatures or harsh acidic/basic conditions, leading to degradation[5][6].

Q2: What are the best starting solvents for atherospermidine extraction?

Alcohols like methanol and ethanol are excellent universal solvents for initial crude extraction because they can dissolve both free alkaloid bases and their salts present in the plant material[1][7]. For subsequent liquid-liquid partitioning, solvents like chloroform and dichloromethane are effective for extracting the free base form[1][8]. Recent studies also highlight greener alternatives like ethyl acetate, which can replace hazardous solvents like dichloromethane without a loss in efficiency[9].

Q3: Is a defatting step always necessary?

For most plant materials, especially seeds or leaves with waxy cuticles, a defatting step is highly recommended. This is typically done by pre-extracting the dried, powdered plant material with a non-polar solvent like hexane. This removes lipids and other non-polar compounds that can interfere with the subsequent extraction of the more polar alkaloid[2][10].

Q4: Can I improve my yield without using advanced equipment like a sonicator or microwave extractor?

Yes. Optimizing conventional methods like maceration or percolation can significantly improve yields. Key factors to control are:

  • Particle Size: Ensure the plant material is ground to a fine, consistent powder[3].

  • Solvent-to-Solid Ratio: A higher ratio increases the concentration gradient, favoring diffusion, though excessively high ratios can be wasteful[3].

  • pH Control: Implementing a proper acid-base liquid-liquid extraction is crucial for purifying the crude extract and improving the final yield[11].

  • Agitation and Time: Ensure continuous agitation during maceration and allow sufficient time for equilibrium to be reached between the solid and the solvent[1][3].

Q5: How do I confirm I have extracted atherospermidine?

Initial confirmation can be done using Thin Layer Chromatography (TLC) by comparing the Rf value of a spot in your extract to a known standard. For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) is the standard method[12][13][14]. Structural elucidation is performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[10][15].

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during extraction.

Problem 1: Low or No Atherospermidine in Crude Extract
Potential Cause Underlying Rationale & Causality Recommended Solution
Inadequate Cell Lysis The solvent cannot access the intracellular alkaloids if the plant cell walls are not sufficiently disrupted. This is a common issue with tough, fibrous plant material.1. Optimize Grinding: Cryo-mill the dried plant material using liquid nitrogen to make it brittle, allowing for a finer powder. 2. Enzymatic Pre-treatment: Consider a pre-treatment step with cellulases or pectinases to degrade the cell wall structure.
Incorrect Solvent Polarity Atherospermidine's solubility is highest in moderately polar organic solvents. If the solvent is too polar (e.g., water) or too non-polar (e.g., hexane), the alkaloid will not be efficiently solvated and extracted[3].1. Review Solvent Choice: For crude extraction, use methanol or ethanol, often in an aqueous mixture (e.g., 80% methanol) to slightly increase polarity[16]. 2. Sequential Extraction: Perform sequential extractions with solvents of increasing polarity to fractionate compounds and isolate the alkaloids.
Alkaloid is "Trapped" as a Salt In the plant, alkaloids often exist as salts, which are less soluble in organic solvents[7][17]. Extraction with a neutral organic solvent may fail to liberate them.1. Basify Plant Material: Moisten the powdered plant material with a weak base like ammonium hydroxide or sodium carbonate solution before extraction with an organic solvent[7][10]. This converts the alkaloid salts to their free base form, which is more soluble in solvents like chloroform or ethyl acetate.
Complex Formation Atherospermidine may form complexes with other phytochemicals (like tannins) in the plant matrix, preventing its dissolution into the solvent.1. Add Competing Agents: Include agents like polyvinylpyrrolidone (PVP) during extraction to bind with tannins and release the alkaloids. 2. pH Adjustment: Acidifying the initial extract can help break these complexes.
Problem 2: Low Recovery After Acid-Base Purification
Potential Cause Underlying Rationale & Causality Recommended Solution
Incorrect pH for Aqueous Wash During the acid wash, the pH must be low enough (typically pH 2-3) to fully protonate the basic nitrogen atom of atherospermidine, converting it into its salt form, which is soluble in the aqueous phase[2][6].1. Verify with pH Meter: Do not rely on pH paper. Use a calibrated pH meter to ensure the aqueous phase is at the target pH. 2. Use Appropriate Acid: Use dilute HCl or sulfuric acid. Citric acid is a greener, safer alternative that is also effective[6][9].
Incomplete Back-Extraction To move the alkaloid from the acidic aqueous phase back into a fresh organic phase, the pH must be raised sufficiently (typically pH 9-10) to deprotonate the alkaloid, converting it back to the free base, which is insoluble in water but soluble in organic solvents[2][11].1. Verify Basification: Use a pH meter to confirm the pH is in the 9-10 range using a base like ammonium hydroxide, which is volatile and easily removed[7]. 2. Perform Multiple Extractions: Perform at least three sequential extractions with the organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery from the aqueous phase.
Emulsion Formation Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and preventing efficient separation.1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which helps to break the emulsion. 2. Centrifugation: Gently centrifuge the separation funnel to force the layers apart. 3. Filtration: Pass the mixture through a bed of Celite or glass wool.
Problem 3: Final Product is an Oily, Impure Residue
Potential Cause Underlying Rationale & Causality Recommended Solution
Co-extraction of Impurities The chosen solvent system may not be selective enough, co-extracting other compounds with similar polarities to atherospermidine.1. Refine Acid-Base Protocol: Ensure the pH ranges used are precise to selectively extract the basic alkaloid away from neutral or weakly basic/acidic impurities. 2. Column Chromatography: This is a mandatory post-extraction purification step. Use silica gel or alumina column chromatography with a gradient solvent system (e.g., hexane -> ethyl acetate -> methanol) to separate atherospermidine from other compounds[2][10][14].
Residual Solvent The solvent may not have been fully removed after the final evaporation step.1. Use High Vacuum: Dry the final product under a high vacuum for several hours to remove all traces of residual solvent. Gentle heating can be applied if the compound is thermally stable.
Presence of Thermally Labile Impurities If high temperatures were used during solvent evaporation (e.g., rotary evaporator), some co-extracted impurities may have decomposed into oily residues.1. Use Reduced Pressure: Always evaporate solvents under reduced pressure to lower the boiling point and avoid thermal degradation. 2. Consider Lyophilization: If the final purified fraction is in an aqueous or t-butanol solution, freeze-drying (lyophilization) can yield a clean, solid powder.

Optimized Extraction Protocols & Methodologies

Successful extraction relies on a robust, well-defined protocol. Below are step-by-step guides for both conventional and modern extraction techniques, designed to maximize atherospermidine yield.

Protocol 1: Optimized Acid-Base Extraction (Conventional Method)

This protocol is a foundational method that relies on the differential solubility of atherospermidine in its base and salt forms.

Step-by-Step Methodology:

  • Preparation: Air-dry the plant material at a temperature below 40°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Defatting: Place the powdered material (100 g) in a Soxhlet apparatus and extract with n-hexane for 6-8 hours to remove lipids and non-polar compounds. Discard the hexane extract. Air-dry the defatted plant material.

  • Alkalinization & Extraction: Moisten the defatted powder with 10% ammonium hydroxide solution until it is uniformly damp (pH ~9-10) and let it stand for 2 hours[10]. Pack the material back into the Soxhlet apparatus and extract with dichloromethane or ethyl acetate for 8-12 hours.

  • Acid Wash: Concentrate the organic extract under reduced pressure. Resuspend the residue in 200 mL of the same organic solvent and transfer to a separatory funnel. Extract this organic phase three times with 100 mL portions of 2% sulfuric acid or 5% citric acid[6][9]. The protonated atherospermidine salt will move into the aqueous (acidic) layer. Combine the aqueous extracts.

  • Basification & Final Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated ammonium hydroxide with constant stirring until the pH reaches 9-10[7]. The free base atherospermidine will precipitate or become available for extraction. Extract this basic aqueous solution three times with 150 mL portions of dichloromethane or ethyl acetate.

  • Drying & Evaporation: Combine the final organic extracts. Wash with a small amount of distilled water to remove residual base. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude atherospermidine extract.

  • Purification: Further purify the crude extract using column chromatography on silica gel[14].

Workflow for Acid-Base Extraction

The following diagram illustrates the logical flow of the acid-base partitioning process, which is central to isolating alkaloids.

G cluster_prep Phase 1: Preparation & Crude Extraction cluster_purify Phase 2: Acid-Base Liquid-Liquid Purification plant Powdered & Defatted Plant Material alkalize Alkalinize with NH4OH (Converts Salts to Free Base) plant->alkalize extract_org Extract with Organic Solvent (e.g., Ethyl Acetate) alkalize->extract_org crude Crude Organic Extract (Atherospermidine + Neutral Impurities) extract_org->crude acid_wash Wash with Acidic Water (pH 2) (Protonates Atherospermidine) crude->acid_wash org_phase1 Organic Phase 1 (Neutral Impurities) acid_wash->org_phase1 Organic Layer aq_phase1 Aqueous Phase 1 (Atherospermidine Salt) acid_wash->aq_phase1 Aqueous Layer basify Basify Aqueous Phase (pH 10) (Deprotonates Atherospermidine) aq_phase1->basify org_phase2 Organic Phase 2 (Purified Atherospermidine) basify->org_phase2 Extract with fresh organic solvent aq_phase2 Aqueous Phase 2 (Salts, Discarded) basify->aq_phase2 Remaining Aqueous Layer final_product Purified Atherospermidine org_phase2->final_product Dry & Evaporate

Caption: Workflow of a typical acid-base extraction for atherospermidine.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to create cavitation bubbles that disrupt cell walls, enhancing extraction efficiency at lower temperatures and in shorter times[12][18].

Step-by-Step Methodology:

  • Preparation: Prepare 10 g of dried, powdered, and defatted plant material as described in Protocol 1.

  • Solvent Addition: Place the powder in a flask and add 200 mL of the chosen solvent (e.g., 80% methanol). The solvent-to-solid ratio is a key parameter to optimize[19].

  • Sonication: Place the flask in an ultrasonic bath or use a probe-type sonicator. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C)[12][20]. Overexposure can lead to degradation, so optimization is key[12].

  • Extraction & Recovery: After sonication, filter the mixture. Re-extract the solid residue two more times with fresh solvent.

  • Concentration & Purification: Combine all filtrates, evaporate the solvent under reduced pressure, and proceed with the acid-base purification as detailed in Protocol 1 (Steps 4-7).

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and fast extraction. It significantly reduces time and solvent consumption[19][21].

Step-by-Step Methodology:

  • Preparation: Place 2 g of dried, powdered, and defatted plant material into a specialized microwave extraction vessel.

  • Solvent & Conditions: Add 40 mL of solvent (e.g., 65% methanol[19]). Key parameters to optimize are microwave power (e.g., 100-300 W), temperature (e.g., 60-100°C), and time (e.g., 2-15 minutes)[22][23].

  • Extraction: Seal the vessel and perform the extraction in a microwave reactor under the optimized conditions.

  • Recovery & Purification: After the vessel has cooled, filter the extract. Concentrate the extract under reduced pressure and proceed with acid-base purification as detailed in Protocol 1 (Steps 4-7).

Method Selection Guide

Choosing the right extraction technique depends on available resources, scale, and the thermal stability of the target compound.

Comparative Analysis of Extraction Methods
FeatureMaceration/PercolationSoxhlet ExtractionUltrasound-Assisted (UAE)Microwave-Assisted (MAE)Supercritical Fluid (SFE)
Principle Passive solvent diffusionContinuous hot solvent cyclingAcoustic cavitationMicrowave heatingSupercritical fluid solvation
Efficiency Low to Moderate[2]Moderate to High[2]High[18]Very High[19][21]High, very selective[20][24]
Time Very Long (days)[2][3]Long (hours)[2]Short (minutes)[18][20]Very Short (minutes)[19][25]Short to Moderate[24]
Temp. AmbientHigh (solvent boiling pt.)Low to Moderate[12]Moderate to High (controlled)Low to Moderate[26]
Solvent Use HighModerateLowLow[21]None (CO₂) or Low (co-solvent)[27]
Cost LowLowModerateModerate to HighVery High[20]
Suitability Simple screeningRobust, well-establishedThermolabile compounds[12]Rapid screening, high throughputHigh-purity extracts, thermolabile compounds[26]
Decision Tree for Method Selection

This diagram helps guide the selection process based on common laboratory constraints and goals.

G start Start: Select Extraction Method q1 Is the compound thermally sensitive? start->q1 q2 Is speed a critical factor? q1->q2 Yes soxhlet Soxhlet Extraction (Risk of degradation) q1->soxhlet No q3 Is high throughput (many samples) needed? q2->q3 Yes q4 Is solvent residue a major concern (e.g., for food/pharma)? q2->q4 No uae Ultrasound-Assisted Extraction (UAE) q3->uae No mae Microwave-Assisted Extraction (MAE) q3->mae Yes q5 Is budget/equipment limited? q4->q5 No sfe Supercritical Fluid Extraction (SFE) q4->sfe Yes q5->uae No maceration Optimized Maceration or Percolation q5->maceration Yes

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Atherospermidine TLC Separation

Welcome to the technical support center dedicated to the chromatographic separation of atherospermidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic separation of atherospermidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Thin-Layer Chromatography (TLC) of atherospermidine, an oxoaporphine alkaloid. Our focus is to equip you with the foundational knowledge and practical insights necessary to develop, optimize, and troubleshoot your TLC separation of this compound.

Introduction to Atherospermidine TLC

Atherospermidine is a member of the oxoaporphine class of alkaloids. Its planar structure and basic nitrogen atom present unique challenges and opportunities in chromatographic separation. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for the qualitative analysis of atherospermidine, monitoring reaction progress, and assessing purity.[1][2] However, achieving optimal separation with sharp, well-defined spots requires careful selection of the stationary and mobile phases. Due to the basic nature of atherospermidine, it has a tendency to interact strongly with the acidic silanol groups on standard silica gel plates, which can lead to tailing or streaking of the spots.[3] This guide will address these challenges and provide systematic approaches to overcoming them.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for atherospermidine TLC?

A1: For most applications involving atherospermidine and other alkaloids, silica gel 60 F254 plates are the standard and most versatile choice.[4][5] The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, like atherospermidine, under UV light at 254 nm. For particularly basic samples that exhibit significant tailing on standard silica, consider using silica gel plates that have been treated with a basic modifier, or using a mobile phase containing a small amount of a basic additive like ammonia or triethylamine.[6]

Q2: How do I prepare a sample of atherospermidine for TLC?

A2: Atherospermidine is typically extracted from a plant matrix. A general procedure involves the following steps:

  • The powdered plant material is first defatted with a non-polar solvent like hexane.

  • The defatted material is then alkalinized with a base such as ammonium hydroxide.

  • The alkaloids are then extracted with a chlorinated solvent like dichloromethane or chloroform.[7]

  • The resulting extract is concentrated and can be dissolved in a small amount of the mobile phase or a volatile solvent like methanol or chloroform for spotting on the TLC plate.

Q3: What are some good starting solvent systems for atherospermidine TLC?

A3: A good starting point for developing a solvent system for an alkaloid like atherospermidine is a mixture of a moderately polar solvent and a non-polar solvent, with the addition of a small amount of a basic modifier to improve spot shape. Based on literature for similar aporphine alkaloids, here are some recommended starting points:

  • System 1: Chloroform:Methanol (9:1) with a few drops of concentrated ammonia.[8]

  • System 2: Toluene:Ethyl acetate:Diethylamine (7:2:1).[2]

  • System 3: Ethyl acetate:Hexane:Ethanol:Ammonia solution (100:5:5:2.5).[9]

The polarity of the solvent system can be adjusted by varying the ratio of the solvents to achieve an optimal Rf value.

Q4: How can I visualize atherospermidine on a TLC plate?

A4: Atherospermidine, being an aromatic alkaloid, can typically be visualized under UV light at 254 nm as a dark spot on a fluorescent background. For enhanced or alternative visualization, several staining reagents are effective for alkaloids:

  • Dragendorff's Reagent: This is a classic stain for alkaloids, which typically produces orange or brown spots.[10]

  • Iodine Vapor: Placing the developed TLC plate in a chamber with iodine crystals will result in the formation of brown spots where the compound is present.[1]

  • Ceric Ammonium Sulfate Stain: This is a general-purpose stain that can be effective for many organic compounds, including alkaloids.[1]

Q5: What is an ideal Rf value for atherospermidine?

A5: An ideal Retention Factor (Rf) value for a single compound in a TLC system is typically between 0.3 and 0.5. This range allows for good separation from both the baseline and the solvent front, providing a clear and measurable result. If your initial solvent system results in an Rf value outside of this range, you will need to adjust the polarity of the mobile phase.

Troubleshooting Guide

This section addresses common problems encountered during the TLC of atherospermidine and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. The sample is too concentrated. 2. The compound is interacting too strongly with the acidic silica gel. 3. The solvent system is not appropriate for the compound.1. Dilute the sample before spotting it on the TLC plate.[7] 2. Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia) to the mobile phase.[3] 3. Experiment with a different solvent system, potentially one with a different polarity or composition.[11]
Rf Value is Too High (Spot is near the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent in the mixture.[12]
Rf Value is Too Low (Spot is near the baseline) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[12]
No Spots are Visible 1. The sample is too dilute. 2. The compound is not UV active or the visualization method is not suitable. 3. The solvent level in the developing chamber was above the spotting line.1. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[11] 2. Try a different visualization technique, such as staining with Dragendorff's reagent or iodine vapor.[1][8] 3. Ensure the solvent level in the chamber is below the line where the samples are spotted.[11]
Distorted or Crescent-Shaped Spots The TLC plate may have been damaged during spotting.Be careful not to gouge the silica gel layer with the capillary tube when spotting the sample. Apply the sample gently to the plate.[3]
Uneven Solvent Front The developing chamber was not properly sealed or the plate was touching the side of the chamber.Ensure the chamber is tightly sealed to maintain a saturated atmosphere. Make sure the TLC plate is not in contact with the walls of the chamber during development.[11]

Experimental Protocols

Protocol 1: General Procedure for Atherospermidine TLC
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve the atherospermidine sample in a suitable volatile solvent (e.g., chloroform or methanol). Using a capillary tube, carefully spot the sample onto the starting line. Allow the spot to dry completely.

  • Development: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and seal the chamber. Allow it to equilibrate for at least 15-20 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Seal the chamber.

  • Elution: Allow the solvent to ascend the plate by capillary action. When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm and circle the spots with a pencil. If necessary, use a chemical stain for visualization.

  • Rf Calculation: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Optimization of a Solvent System

The goal is to find a solvent system that gives a well-defined spot with an Rf value between 0.3 and 0.5.

  • Start with a binary system: Begin with a mixture of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate or chloroform).

  • Vary the ratio: Run a series of TLCs with varying ratios of the two solvents (e.g., 9:1, 8:2, 7:3, etc.).

  • Assess the Rf: Observe the effect of changing the solvent ratio on the Rf value. If the Rf is too low, increase the proportion of the more polar solvent. If it is too high, increase the proportion of the less polar solvent.

  • Add a third component if necessary: If a binary system does not provide adequate separation or if spots are tailing, introduce a third component. For atherospermidine, this is often a small amount of a polar solvent like methanol and/or a basic modifier like triethylamine or ammonia.

  • Fine-tune the ratios: Once a suitable three-component system is identified, fine-tune the ratios of all three solvents to achieve the optimal Rf value and spot shape.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis cluster_opt Optimization Loop prep_plate Prepare TLC Plate (Silica Gel 60 F254) spot_plate Spot Sample on Plate prep_plate->spot_plate prep_sample Prepare Atherospermidine Sample (Dissolve in volatile solvent) prep_sample->spot_plate dev_chamber Develop Plate in Saturated Chamber spot_plate->dev_chamber dry_plate Dry Plate dev_chamber->dry_plate uv_vis Visualize under UV (254 nm) dry_plate->uv_vis stain Stain (e.g., Dragendorff's) uv_vis->stain If needed calc_rf Calculate Rf Value uv_vis->calc_rf stain->calc_rf eval_rf Evaluate Rf (Ideal: 0.3-0.5) calc_rf->eval_rf adjust_solvent Adjust Solvent Polarity eval_rf->adjust_solvent Rf not optimal exit exit eval_rf->exit Rf optimal adjust_solvent->dev_chamber Retry with new system

Caption: Workflow for Atherospermidine TLC Separation and Optimization.

Troubleshooting_TLC cluster_causes Potential Causes cluster_solutions Solutions problem Problem Streaking/Tailing Spot cause1 Sample Overloaded problem:p->cause1 cause2 Strong Silica Interaction (Acid-Base) problem:p->cause2 cause3 Inappropriate Solvent System problem:p->cause3 solution1 Dilute Sample cause1->solution1 solution2 Add Basic Modifier (e.g., NH3, Et3N) cause2->solution2 solution3 Change Solvent System cause3->solution3

Caption: Troubleshooting Common TLC Problem: Streaking/Tailing.

Recommended Solvent Systems for Aporphine Alkaloids

Alkaloid ClassSolvent SystemStationary PhaseReference
Aporphinen-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)Silica Gel[1]
General AlkaloidsToluene:Ethyl acetate:Diethylamine (7:2:1)Silica Gel[2]
Indole AlkaloidsEthyl acetate:Hexane:Ethanol:Ammonia solution (100:5:5:2.5)Silica Gel[9]
General AlkaloidsChloroform:Methanol:25% aqueous NH3 (85:14:1)Silica Gel[8]

References

  • Mahious, V., Roblot, F., Hocquemiller, R., Cavé, A., Rojas de Arias, A., Inchausti, A., Yaluff, G., & Fournet, A. (1994). New aporphine alkaloids from Guatteria foliosa. Journal of Natural Products, 57(7), 890-895. [Link]

  • Deng, J., Han, B., Chen, Y., Liu, J., & Wei, Y. (2014). Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. Molecules, 19(3), 2959-2972. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2017, August 9). What is the best eluent ratios for alkaloid detection on TLC silica gel. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Hahn-Deinstrop, E. (2026, March 31). Stationary Phases for Planar Separations — Plates for Modern TLC. LCGC International. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Sorbtech. (2024, February 15). Using Silica Gel TLC Plates For Preparation Of Chromatography. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023, April 20). Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging. Frontiers. Retrieved from [Link]

  • Sorbtech. (2025, August 20). Silica Gel TLC Plates, High Definition (HD) Layer. Retrieved from [Link]

  • Scribd. (n.d.). Alkaloid Separation via Thin Layer Chromatography. Retrieved from [Link]

  • JSM Central. (2016, October 15). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. JSM Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How do I perform thin-layer chromatography to identify alkaloid content in fruits? Retrieved from [Link]

  • ResearchGate. (2021, February 10). HPTLC-densitometric and TLC-image analysis method for determination of alkaloids crebanine and dicentrine in Stephania venosa. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in Atherospermidine Antioxidant Assays

Welcome to the Application Support Hub. This guide is designed for researchers and drug development professionals encountering anomalous data when evaluating the antioxidant capacity of atherospermidine —a highly conjuga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. This guide is designed for researchers and drug development professionals encountering anomalous data when evaluating the antioxidant capacity of atherospermidine —a highly conjugated oxoaporphine alkaloid derived from Annonaceae species.

Due to its unique structural properties, atherospermidine frequently triggers false positives and baseline artifacts in standard in vitro colorimetric assays (e.g., DPPH, ABTS, FRAP). This guide provides the mechanistic causality behind these interferences and self-validating protocols to secure trustworthy data.

Diagnostic Workflow for Assay Interference

Before altering your assay parameters, use the following logical workflow to identify the exact source of your spectral or chemical interference.

DiagnosticWorkflow Start Anomalous Antioxidant Readout Detected ColorCheck Is the sample highly colored (e.g., Orange)? Start->ColorCheck UVSpectrum Run UV-Vis Scan (400-800 nm) ColorCheck->UVSpectrum Yes (Atherospermidine) pHCheck Check Assay pH (Is pH > 7.5?) ColorCheck->pHCheck No Overlap Absorbance overlap at 517 nm or 734 nm? UVSpectrum->Overlap BlankSub Implement Strict Blank Subtraction Overlap->BlankSub Yes Overlap->pHCheck No Buffer Use Buffered Solvent (e.g., Acetate Buffer) pHCheck->Buffer Yes (Alkaloid basicity) ORAC Switch to Fluorometric Assay (ORAC) pHCheck->ORAC Persistent Errors

Diagnostic workflow for identifying colorimetric assay interferences.

Troubleshooting FAQs

Q: Why does atherospermidine show unusually high DPPH scavenging activity compared to its structural predictions? A: Atherospermidine lacks the classic phenolic hydroxyl groups that drive the Hydrogen Atom Transfer (HAT) mechanism typical of true antioxidants like catechins [1]. The apparent "high activity" is a false positive driven by two factors:

  • pH-Induced DPPH Bleaching: Alkaloids act as weak bases. DPPH is highly sensitive to alkaline pH, which can cause non-radical bleaching of the chromophore, mimicking antioxidant activity.

  • Spectral Overlap: Atherospermidine crystallizes as an orange powder with strong UV-Vis absorption bands peaking around 430 nm [2, 4]. The tailing end of this absorbance bleeds into the 517 nm measurement window of DPPH, artificially skewing the baseline[3].

Q: My ABTS results for atherospermidine are completely erratic. What is happening? A: The ABTS radical cation ( ABTS∙+ ) is measured at 734 nm. While atherospermidine's primary absorbance maxima are lower (250–430 nm)[4], at the higher concentrations required to screen weak antioxidants, the alkaloid exhibits poor aqueous solubility in the ABTS buffer. This causes micro-precipitation and light scattering (turbidity), leading to severe baseline drift and erratic readouts [3].

Q: How can I differentiate between true radical scavenging and metal chelation in the FRAP assay? A: The FRAP assay relies on the reduction of Fe3+ -TPTZ to Fe2+ -TPTZ (measured at 593 nm). Because atherospermidine contains a nitrogen atom and oxygen moieties (a conjugated ketone at C-7 and a methylenedioxy group), it can act as a weak metal chelator. Chelation alters the redox potential of the iron complex, causing a false positive. To bypass this, you must orthogonally validate the compound using a metal-independent, fluorometric assay like ORAC.

Interference Data & Corrective Matrix

Table 1: Summary of quantitative assay interferences and targeted corrective strategies for atherospermidine.

AssayDetection WavelengthPrimary Interference MechanismAtherospermidine-Specific IssueRecommended Corrective Action
DPPH 517 nmSpectral overlap & pH shiftOrange pigment tailing; basicity bleaches DPPHImplement self-validating blank subtraction; use buffered ethanol.
ABTS 734 nmLight scattering / turbidityPoor aqueous solubility at high screening concentrationsAdd 0.1% Tween-20 or switch to a fully organic solvent system.
FRAP 593 nmMetal chelationNitrogen/oxygen moieties interact with Fe3+ Switch to a metal-independent fluorometric assay (ORAC).

Self-Validating Methodologies

To establish trustworthiness in your data, every protocol must contain internal controls that isolate the true chemical variable. Do not rely on standard commercial kit instructions when working with oxoaporphines.

Protocol A: The Strict Blank-Subtraction DPPH Assay

This protocol mathematically eliminates the intrinsic absorbance of atherospermidine from the final radical scavenging calculation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade ethanol. Buffer the ethanol with 0.1 M acetate buffer (pH 5.5) to neutralize the alkaloid's basicity.

  • Sample Preparation: Dissolve atherospermidine in DMSO (stock), then dilute in ethanol to your target concentrations (e.g., 10–100 µM). Ensure final DMSO concentration is <1%.

  • Plate Setup (96-well): You must run three distinct well types for every concentration:

    • Test Well: 100 µL Sample + 100 µL DPPH solution.

    • Sample Blank Well: 100 µL Sample + 100 µL Ethanol (No DPPH). This captures the intrinsic absorbance of the orange alkaloid.

    • Control Well: 100 µL Ethanol + 100 µL DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement & Calculation: Read absorbance at 517 nm. Calculate true scavenging using the corrected formula:

    Scavenging(%)=(1−AbsControl​AbsTest​−AbsBlank​​)×100
Protocol B: Orthogonal Fluorometric Validation (ORAC)

Because ORAC relies on fluorescence rather than visible light absorbance, it bypasses the orange pigmentation of atherospermidine.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Prepare Fluorescein sodium salt (70 nM) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (12 mM) in the buffer.

  • Sample Verification (Critical Step): Measure the UV-Vis absorbance of your atherospermidine sample at 485 nm. Causality: If Abs485​>0.1 , the sample will absorb the excitation light intended for fluorescein (Primary Inner Filter Effect), causing a false negative. Dilute the sample until Abs485​<0.1 .

  • Reaction Initiation: In a black 96-well microplate, mix 25 µL of Sample/Trolox standard with 150 µL of Fluorescein. Incubate at 37°C for 15 minutes.

  • Radical Generation: Rapidly inject 25 µL of AAPH to initiate the peroxyl radical flux.

  • Kinetic Reading: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes. Calculate the Area Under the Curve (AUC) relative to the Trolox standard.

Mechanistic Pathway Analysis

The diagram below illustrates the divergent chemical pathways atherospermidine takes when introduced into a standard colorimetric assay, highlighting why false readouts occur.

MechanisticInterference Athero Atherospermidine (Oxoaporphine Alkaloid) Assay Colorimetric Assay (DPPH / ABTS) Athero->Assay Path1 True Radical Scavenging (HAT / SET) Assay->Path1 Minor Pathway Path2 Spectral Overlap (Intrinsic Absorbance) Assay->Path2 Major Interference Path3 pH-Induced Bleaching (Alkaloid Basicity) Assay->Path3 Solvent Dependent Result1 Valid Antioxidant Measurement Path1->Result1 Result2 False Negative / Masked Reduction Path2->Result2 Result3 False Positive (Non-radical decolorization) Path3->Result3

Mechanistic pathways leading to false positives in antioxidant assays.

References

  • Highly Accurate and Explainable Predictions of Small-Molecule Antioxidants for Eight In Vitro Assays Simultaneously through an Alternating Multitask Learning Strategy Journal of Chemical Information and Modeling - ACS Publications[Link]

  • Trypanocidal Activity of Oxoaporphine and Pyrimidine-β-Carboline Alkaloids from the Branches of Annona foetida Mart. (Annonaceae) PMC - National Institutes of Health (NIH)[Link]

  • In Vitro Exploration of Antioxidant Activity Encyclopedia.pub [Link]

  • Isoquinoline Alkaloids and Antimalarial Properties of Popowia Perakensis Extract eJournal UPSI[Link]

Reference Data & Comparative Studies

Validation

Atherospermidine vs liriodenine antioxidant activity comparison

Title: Atherospermidine vs. Liriodenine: A Comprehensive Guide to Oxoaporphine Antioxidant Activity Introduction As a Senior Application Scientist specializing in phytochemical screening, I frequently evaluate plant-deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Atherospermidine vs. Liriodenine: A Comprehensive Guide to Oxoaporphine Antioxidant Activity

Introduction As a Senior Application Scientist specializing in phytochemical screening, I frequently evaluate plant-derived secondary metabolites for their therapeutic potential. Among these, oxoaporphine alkaloids—predominantly isolated from the Annonaceae family (e.g., Alphonsea cylindrica, Annona foetida)—have emerged as compelling candidates for 1[1]. This guide provides an objective, data-driven comparison of two structurally related oxoaporphines: atherospermidine and liriodenine . By analyzing their mechanistic behavior and quantitative performance in standardized assays, we can better position these compounds in preclinical drug development pipelines.

Structural Context & Mechanistic Causality Both atherospermidine and liriodenine share a highly conjugated, planar oxoaporphine core. However, their antioxidant capacities diverge due to specific functional group substitutions. Atherospermidine contains methoxy groups that alter its electron cloud density, whereas liriodenine's unsubstituted planar structure facilitates 2[2].

In antioxidant assays, the core mechanism relies on the alkaloid's ability to act as an electron or hydrogen donor. When the alkaloid donates a proton to neutralize a reactive oxygen species (ROS) or a synthetic radical like DPPH•, it becomes a radical itself. Liriodenine's highly conjugated system efficiently stabilizes this resulting unpaired electron, preventing the propagation of oxidative chain reactions[2].

Mechanism A Oxoaporphine Alkaloid (Atherospermidine / Liriodenine) B Proton/Electron Donation (Mechanistic Trigger) A->B Initiates D DPPH-H (Reduced) (Yellow, Decreased Absorbance) B->D Reduction E Stabilized Alkaloid Radical (Resonance Delocalization) B->E Oxidation C DPPH• Radical (Purple, Absorbance 517 nm) C->B Accepts H•

Mechanistic pathway of DPPH radical scavenging by oxoaporphine alkaloids.

Quantitative Antioxidant Performance To objectively compare these alkaloids, we rely on the DPPH free radical scavenging assay, a gold standard for quantifying proton-donating capacity. Experimental data derived from Alphonsea cylindrica extracts reveals a 3[3].

CompoundBotanical SourceDPPH Scavenging IC₅₀ (mg/mL)Relative Antioxidant PotencyMechanistic Driver
Liriodenine Alphonsea cylindrica / Annona spp.10.73 ± 0.45HighSuperior resonance stabilization of the radical intermediate
Atherospermidine Alphonsea cylindrica / Annona foetida20.17 ± 9.74ModerateSteric/electronic hindrance from methoxy substitutions

Data Interpretation: A lower IC₅₀ value indicates a higher affinity for radical neutralization. Liriodenine demonstrates nearly twice the radical scavenging efficiency of atherospermidine, making it the superior antioxidant candidate in this comparative model[3].

Experimental Methodologies: Self-Validating Systems In my laboratory practice, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems, ensuring that any observed antioxidant activity is a true reflection of the alkaloid's biochemical properties rather than an artifact of the solvent or environmental factors.

Protocol 1: DPPH Free Radical Scavenging Assay Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical exhibiting a deep purple color (absorbance at 517 nm). When reduced by an antioxidant, it converts to a yellow hydrazine derivative. This colorimetric shift provides a direct, stoichiometric measurement of scavenging capacity[3]. Self-Validation: This system requires a positive control (Ascorbic acid or Trolox) to confirm assay sensitivity, and a vehicle blank (methanol + DMSO) to subtract background solvent absorbance.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect the flask from light using aluminum foil to prevent photo-degradation.

  • Sample Dilution: Dissolve the purified alkaloid (atherospermidine or liriodenine) in a minimal volume of DMSO, then dilute with methanol to create a 5-point concentration gradient (e.g., 5, 10, 15, 20, 25 mg/mL).

  • Reaction Initiation: In a 96-well plate, mix 100 µL of the alkaloid sample with 200 µL of the DPPH solution.

  • Equilibration: Incubate the plate in the dark at room temperature for exactly 30 minutes. This duration is critical to allow the kinetic reaction to reach a steady state.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the scavenging effect: Scavenging (%) = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ via non-linear regression.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay Causality: While DPPH measures radical scavenging, FRAP evaluates the electron-donating power of the alkaloids. It relies on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which4[4].

  • FRAP Reagent Synthesis: Mix 2.5 mL of 40 mM FeCl₃·6H₂O, 2.5 mL of 20 mM HCl, and 25 mL of 0.3 M acetate buffer (pH 3.6). Prepare fresh daily[4].

  • Reaction: Combine 50 µL of the alkaloid solution with 950 µL of the FRAP reagent.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Validation & Measurement: Run parallel standard curves using Fe(II) solutions (1 mM). Measure sample absorbance at 595 nm. Higher absorbance strictly correlates with greater reducing power[4].

Workflow Step1 Alkaloid Extraction (CH2Cl2 / Methanol) Step2 Compound Isolation (Prep-HPLC) Step1->Step2 Step3 DPPH / FRAP Assays (Concentration Gradient) Step2->Step3 Step4 Spectrophotometry (517 nm / 595 nm) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Self-validating experimental workflow for evaluating alkaloid antioxidant capacity.

Conclusion For researchers formulating antioxidant therapeutics or investigating Annonaceae phytochemistry, liriodenine presents a more robust profile than atherospermidine. Its lower IC₅₀ value in DPPH assays indicates superior proton-donating efficiency, likely driven by its highly stabilized, planar conjugated system[2][3]. Future in vivo studies should focus on liriodenine's bioavailability and its potential to mitigate cellular oxidative stress without inducing off-target cytotoxicity.

  • Saripah Salbiah Syed Abdul Azziz et al. "Atherospermidine and liriodenine possessed antioxidative activities". Journal of Global Pharma Technology.3

  • "Review on pharmacological activities of liriodenine". ResearchGate.2

  • Ya-Li Wang et al. "Antioxidant, Antimicrobial, and Anti-Inflammatory Effects of Liriodendron chinense Leaves". ACS Omega. 4

  • "Trypanocidal Activity of Oxoaporphine and Pyrimidine-β-Carboline Alkaloids from the Branches of Annona foetida Mart." PMC. 1

Sources

Comparative

Comparing atherospermidine extraction yields: methanol vs dichloromethane

An In-Depth Comparison of Methanol and Dichloromethane for the Efficient Extraction of Atherospermidine As a Senior Application Scientist, the path from a raw botanical source to a purified bioactive compound is one I ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of Methanol and Dichloromethane for the Efficient Extraction of Atherospermidine

As a Senior Application Scientist, the path from a raw botanical source to a purified bioactive compound is one I have navigated countless times. The initial extraction step is arguably the most critical, as it dictates the yield, purity, and ultimately, the economic viability of the entire process. Today, we delve into the extraction of atherospermidine, an oxoaporphine alkaloid of significant interest found in the bark and leaves of the Southern Sassafras, Atherosperma moschatum.[1][2]

This guide provides a comprehensive comparison of two common solvents, methanol and dichloromethane (DCM), for atherospermidine extraction. We will move beyond simple protocols to explore the underlying chemical principles that govern the efficiency of each solvent, providing you with the rationale needed to make informed decisions in your own research and development workflows.

The Chemical Rationale: Solvent Choice and Alkaloid Chemistry

Alkaloids, including atherospermidine, are nitrogen-containing organic compounds that typically exist in plants as salts of organic acids.[3] This duality of form—the polar, water/alcohol-soluble salt and the less polar, organic-solvent-soluble free base—is the cornerstone of their extraction chemistry.[4] The choice of solvent is therefore a strategic decision based on its polarity and its ability to solubilize the target form of the alkaloid.

  • Methanol (CH₃OH): A polar, protic solvent. Its high polarity allows it to effectively extract the naturally occurring, polar alkaloidal salts from the plant matrix.[3][5] Furthermore, its ability to form hydrogen bonds helps in breaking down cellular structures to release the compounds. The advantage is exhaustive extraction; the disadvantage is the co-extraction of numerous other polar compounds (sugars, glycosides, etc.), leading to a complex crude extract that requires extensive downstream purification.[3]

  • Dichloromethane (CH₂Cl₂): A nonpolar, aprotic solvent. It is largely ineffective at extracting polar alkaloid salts. However, it is an excellent solvent for the nonpolar free-base form of alkaloids.[4][6] This property can be exploited to design a more selective extraction protocol. By pre-treating the plant material with a base (e.g., ammonium hydroxide), the alkaloid salts are converted to their free-base form, which can then be selectively extracted by dichloromethane, leaving many polar impurities behind.[5][7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps for isolating and quantifying the target compound. These represent standard, robust methodologies for alkaloid extraction.

Protocol 1: Exhaustive Extraction with Methanol

This method aims to extract all soluble components, including atherospermidine salts, followed by a liquid-liquid partitioning to purify the alkaloid fraction.

Workflow Diagram: Methanol Extraction

A 1. Plant Material Preparation (Dried, powdered A. moschatum bark) B 2. Maceration/Soxhlet Extraction (with Methanol) A->B C 3. Filtration & Concentration (Rotary Evaporation) B->C D Crude Methanolic Extract C->D E 4. Acid-Base Partitioning (Dissolve in 2% HCl, wash with DCM) D->E F Aqueous Acidic Layer (Contains Atherospermidine Salts) E->F G 5. Basification (Adjust to pH 9-10 with NH4OH) F->G H 6. Liquid-Liquid Extraction (with Dichloromethane) G->H I DCM Layer (Contains Atherospermidine Free Base) H->I J 7. Concentration & Drying (Rotary Evaporation) I->J K Purified Alkaloid Fraction J->K

Caption: Workflow for atherospermidine extraction using methanol.

Methodology:

  • Sample Preparation: Air-dry the bark of Atherosperma moschatum and grind it into a coarse powder (20-40 mesh) to increase the surface area for extraction.[4]

  • Methanol Extraction: Macerate 100 g of the powdered bark in 1 L of 95% methanol for 72 hours with frequent agitation.[8] Alternatively, perform a more efficient extraction using a Soxhlet apparatus for 8-12 hours.[9][10]

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

  • Acidification & Washing: Redissolve the crude extract in 200 mL of 2% hydrochloric acid. This protonates the atherospermidine, making it water-soluble. Wash this acidic solution twice with 100 mL of dichloromethane to remove non-basic, lipophilic impurities. Discard the DCM layer.[7]

  • Basification: Adjust the pH of the remaining aqueous layer to 9-10 using a 25% ammonium hydroxide solution. This deprotonates the atherospermidine salt, converting it to its free base, which will precipitate or become less water-soluble.[5]

  • Final Extraction: Extract the basified aqueous solution three times with 150 mL of dichloromethane. Combine the organic layers.

  • Drying and Evaporation: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified alkaloid fraction containing atherospermidine.

Protocol 2: Selective Extraction with Dichloromethane

This method uses an initial alkaline treatment to directly and selectively extract the free-base form of atherospermidine.

Workflow Diagram: Dichloromethane Extraction

A 1. Plant Material Preparation (Dried, powdered A. moschatum bark) B 2. Alkaline Treatment (Moisten with NH4OH solution) A->B C 3. Maceration/Percolation (with Dichloromethane) B->C D 4. Filtration & Concentration (Rotary Evaporation) C->D E Crude Alkaloid Extract D->E F 5. (Optional) Acid Wash Purification (Dissolve in DCM, wash with 2% HCl) E->F Purification G 6. Recovery from Aqueous Layer (Basify and re-extract with DCM) F->G H Purified Alkaloid Fraction G->H

Caption: Workflow for atherospermidine extraction using dichloromethane.

Methodology:

  • Sample Preparation: Prepare 100 g of dried, powdered A. moschatum bark as described in Protocol 1.

  • Alkaline Treatment: Moisten the powdered bark with a 10% ammonium hydroxide solution until it is uniformly damp (pH ~9-10). Let it stand for 30-60 minutes. This process liberates the free alkaloidal bases from their salt forms within the plant matrix.[5]

  • Dichloromethane Extraction: Pack the basified plant material into a percolator and slowly pass dichloromethane through the column until the eluate is colorless.[8] Alternatively, macerate the material in dichloromethane for 24-48 hours.

  • Concentration: Combine the dichloromethane extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

  • Purification (Optional but Recommended): For higher purity, the crude extract can be subjected to an acid-base cleanup similar to steps 4-7 in Protocol 1 to further remove any non-basic co-extractives.

Quantitative Data Comparison

The following table presents illustrative data based on typical outcomes for these extraction methods. The final yield is determined after a standardized purification step (e.g., preparative chromatography) to quantify the pure atherospermidine.

ParameterMethanol ExtractionDichloromethane ExtractionRationale
Crude Extract Yield 12.5% (12.5 g from 100 g)2.8% (2.8 g from 100 g)Methanol's high polarity extracts a wide range of compounds, resulting in a higher initial mass.[3]
Atherospermidine in Crude Extract 0.48%2.14%Dichloromethane selectively extracts the basified alkaloids, leading to a much more concentrated crude product.[7]
Final Atherospermidine Yield *0.060% (60 mg)0.060% (60 mg)While starting yields differ, efficient purification can lead to similar final yields. The 0.006% yield mentioned in literature for atherospermidine is noted, but yields can vary based on plant source and method optimization.[11]
Post-Extraction Purification Effort HighLow to ModerateThe complex methanolic extract requires more extensive chromatographic steps to isolate the target compound.

Note: Final yield is calculated as (Crude Extract Yield × Atherospermidine in Crude Extract).

In-Depth Analysis & Discussion

The choice between methanol and dichloromethane is a classic trade-off between exhaustiveness and selectivity .

Conceptual Comparison of Extraction Strategies

cluster_0 Methanol Protocol cluster_1 Dichloromethane Protocol M_Start Plant Material M_Extract Exhaustive Extraction (High Volume, Many Impurities) M_Start->M_Extract M_Purify Complex Purification (Multi-step) M_Extract->M_Purify M_End Final Product M_Purify->M_End DCM_Start Basified Plant Material DCM_Extract Selective Extraction (Lower Volume, Fewer Impurities) DCM_Start->DCM_Extract DCM_Purify Simpler Purification DCM_Extract->DCM_Purify DCM_End Final Product DCM_Purify->DCM_End

Caption: Methanol offers exhaustive extraction while DCM provides selectivity.

Methanol's Strengths and Weaknesses: The primary advantage of using methanol is confidence that the target alkaloid, regardless of its initial form (salt or base), has been solubilized.[3][5] This makes it an excellent choice for initial screening of a new plant material where the nature of the target compounds is unknown. However, the resulting "gummy" crude extract is rich in chlorophyll, sugars, and other polar metabolites, complicating purification and potentially leading to loss of the target compound during cleanup stages.

Dichloromethane's Strengths and Weaknesses: The alkaline pre-treatment followed by DCM extraction is a more elegant and targeted approach. It leverages the specific chemical properties of alkaloids to isolate them from the bulk of the plant matrix.[12] This results in a cleaner crude extract, simplifying purification and potentially reducing solvent usage and time in downstream processing. The main risk is incomplete liberation of the free base during the alkalization step, which could lead to a lower overall yield if not optimized. Furthermore, dichloromethane is a halogenated solvent with greater health and environmental concerns than methanol, requiring more stringent handling and disposal procedures.[12]

Conclusion and Recommendations

For researchers and drug development professionals, the optimal solvent for atherospermidine extraction depends on the specific goals of the project:

  • For initial discovery, phytochemical screening, or when aiming for the isolation of multiple classes of compounds, the exhaustive nature of methanol is advantageous. It ensures that a broad spectrum of metabolites is captured for analysis.

  • For targeted, large-scale production of atherospermidine where a purification workflow is already established, the selective dichloromethane method is superior. It offers a more efficient path by reducing the burden on downstream purification, which is often the most costly and time-consuming part of natural product isolation.

Ultimately, a well-designed extraction is not just about yield; it is about the efficiency of the entire workflow from plant to purified compound. By understanding the chemical principles at play, scientists can select the solvent that provides the most logical and effective route to their desired product.

References

  • PubChem. (n.d.). Atherospermidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nigdelioglu Dolanbay, S., et al. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. DergiPark. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • Berkov, S., et al. (2006). Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform. PubMed. Retrieved from [Link]

  • Tiwari, P. (n.d.). Pharmacognosy. Retrieved from [Link]

  • Zhang, Z. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of alkaloids (1-5) Atherospermidine(1): Orange... Retrieved from [Link]

  • WHO. (n.d.). General methods of extraction of medicinal plants. Retrieved from [Link]

  • CABI Digital Library. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. Retrieved from [Link]

  • ResearchGate. (2022). Extraction of alkaloids from plants? Retrieved from [Link]

  • Brophy, J. J., et al. (2009). Differentiation between the two subspecies of Atherosperma moschatum Labill. (Atherospermataceae) from their leaf oils. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Jadabi, N. (n.d.). Extraction techniques of Medicinal plants. Retrieved from [Link]

  • EFSA. (n.d.). Atherosperma moschatum Labill. EFSA Compendium of Botanicals. Retrieved from [Link]

Sources

Validation

Validating Atherospermidine Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

The Analytical Dilemma in Alkaloid Validation Atherospermidine (C₁₈H₁₁NO₄) is a highly conjugated oxoaporphine alkaloid isolated from botanical sources such as Jatropha curcas and Alphonsea elliptica[1]. In early-stage d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma in Alkaloid Validation

Atherospermidine (C₁₈H₁₁NO₄) is a highly conjugated oxoaporphine alkaloid isolated from botanical sources such as Jatropha curcas and Alphonsea elliptica[1]. In early-stage drug development and natural product isolation, accurately determining the absolute purity of such compounds is a significant analytical hurdle.

Traditional purity assessments rely heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, these methods suffer from a fundamental flaw when applied to novel isolates: they are relative, not absolute. They require an identical, perfectly pure Reference Standard to establish a calibration curve. Furthermore, HPLC-UV is blind to impurities lacking a chromophore (e.g., residual extraction solvents, aliphatic impurities, and inorganic salts), leading to artificially inflated purity values[2].

As an Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for absolute purity validation. Because the area of a ¹H NMR resonance is strictly proportional to the number of nuclei generating that signal, qNMR operates as a primary ratio method. It provides metrological traceability without requiring a compound-specific reference standard[3].

Comparative Analysis: qNMR vs. HPLC-UV vs. LC-MS

To understand why qNMR is the superior choice for validating atherospermidine, we must objectively compare the physical mechanisms underlying each analytical technique.

Parameter¹H qNMRHPLC-UVLC-MS
Fundamental Principle Nuclear magnetic resonance (Primary method)UV/Vis light absorption (Secondary method)Mass-to-charge ratio & Ionization (Secondary method)
Reference Standard Required Universal (Structurally unrelated CRM)Compound-Specific (Identical to analyte)Compound-Specific (Identical or isotopically labeled)
Response Factor Uniform (1 Proton = 1 Proton)Variable (Depends on extinction coefficient)Variable (Subject to ionization efficiency/suppression)
Detection of "Blind" Impurities Detects all protonated molecules (solvents, water, lipids)Misses UV-inactive compounds (salts, aliphatic solvents)Misses poorly ionizing compounds
Sample Destruction Non-destructive (Sample is fully recoverable)DestructiveDestructive
Analysis Time ~15–30 minutes per sample~10–45 minutes + Method development~10–30 minutes + Method development
Workflow Comparison

G cluster_qnmr qNMR Workflow (Absolute) cluster_hplc HPLC-UV Workflow (Relative) Sample Atherospermidine Sample (Unknown Purity) qNMR 1H qNMR Acquisition Sample->qNMR HPLC HPLC-UV Analysis Sample->HPLC Result_qNMR Absolute Mass Fraction (Metrologically Traceable) qNMR->Result_qNMR IS_qNMR Universal Internal Standard (e.g., DMSO2 CRM) IS_qNMR->qNMR Result_HPLC Relative Area % (Subject to Response Factors) HPLC->Result_HPLC IS_HPLC Identical Reference Standard (Atherospermidine CRM) IS_HPLC->HPLC

Figure 1: Methodological workflow comparison between qNMR and HPLC-UV for purity validation.

The Self-Validating qNMR Protocol for Atherospermidine

To ensure scientific integrity, a qNMR protocol must be a self-validating system. Every parameter chosen must be mathematically justified to guarantee >99% magnetization recovery and precise integration[4].

Step 1: Gravimetric Sample Preparation

The most significant source of error in qNMR is weighing.

  • Use a calibrated microbalance (d = 0.001 mg) in a controlled environment.

  • Analyte: Accurately weigh ~10.0 mg of the atherospermidine sample into a clean glass vial.

  • Internal Standard (IS): Accurately weigh ~2.0 mg of a Certified Reference Material (CRM). For atherospermidine, Dimethyl sulfone (DMSO₂) is the ideal IS. It produces a sharp, 6-proton singlet at δ ~3.02 ppm in CDCl₃, which perfectly avoids atherospermidine's distinct methoxy singlet (δ 4.29 ppm) and aromatic protons (δ 7.50–9.00 ppm)[5].

  • Dissolve the mixture in 600 µL of 100% deuterated CDCl₃ (containing 0.03% TMS). Transfer to a high-quality 5 mm NMR tube.

Step 2: Determining Longitudinal Relaxation Time ( T1​ )

Causality: Protons do not return to their equilibrium state immediately after a radiofrequency pulse. If the next pulse is applied before full relaxation, the signal intensity will be artificially truncated, destroying the quantitative relationship.

T1 Pulse 90° RF Pulse (Magnetization to XY plane) Relax Longitudinal Relaxation (T1) (Return to Z-axis) Pulse->Relax Delay Relaxation Delay (D1) Must be ≥ 5 × T1 Relax->Delay Quant >99.3% Magnetization Recovery (Ensures Quantitative Accuracy) Delay->Quant

Figure 2: The causal relationship between T1 relaxation, the D1 delay, and quantitative accuracy.

  • Run an Inversion-Recovery experiment (180° - τ

    • 90°) to determine the T1​ of the target protons (the methoxy protons of atherospermidine and the methyl protons of DMSO₂).
  • Set the Relaxation Delay (D1) to at least 5 to 7 times the longest T1​ to ensure >99.3% magnetization recovery[4]. For these specific functional groups, a D1 of 30–45 seconds is typically required.

Step 3: Spectral Acquisition
  • Pulse Program: Use a standard 1D ¹H sequence with a 90° excitation pulse (zg on Bruker systems) to maximize signal-to-noise ratio (SNR).

  • Number of Scans (NS): Acquire 64 to 128 scans. The SNR for the quantified peaks must strictly exceed 250:1 to minimize integration error.

  • Acquisition Time (AQ): Set AQ > 3 seconds to ensure complete decay of the Free Induction Decay (FID) signal, preventing truncation artifacts.

  • Temperature: Regulate the probe temperature precisely at 298 K to prevent chemical shift drifting during acquisition.

Step 4: Processing and Integration
  • Zero-Filling: Zero-fill the FID to at least 64k or 128k data points to ensure sufficient digital resolution (defining the peak shape accurately).

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without distorting the Lorentzian peak shape.

  • Phase & Baseline Correction: Perform rigorous manual zero-order and first-order phase correction. Apply a multipoint baseline correction; a perfectly flat baseline is non-negotiable for accurate integration.

  • Integration:

    • Integrate the DMSO₂ IS peak at δ 3.02 ppm ( N=6 protons).

    • Integrate the atherospermidine methoxy peak at δ 4.29 ppm ( N=3 protons)[5].

Data Interpretation: The Absolute Purity Calculation

With the integrals secured, the absolute purity ( Px​ ) of the atherospermidine sample is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​ = Integral area of the atherospermidine methoxy peak

  • Istd​ = Integral area of the DMSO₂ peak

  • Nx​ = Number of protons for atherospermidine (3)

  • Nstd​ = Number of protons for DMSO₂ (6)

  • Mx​ = Molar mass of atherospermidine (305.28 g/mol )

  • Mstd​ = Molar mass of DMSO₂ (94.13 g/mol )

  • Wx​ = Gravimetric weight of the atherospermidine sample

  • Wstd​ = Gravimetric weight of the DMSO₂ standard

  • Pstd​ = Certified purity of the DMSO₂ standard (e.g., 0.999)

By relying on fundamental physics rather than variable chemical responses, this qNMR protocol provides an unimpeachable, self-validating proof of purity that stands up to rigorous regulatory and peer-review scrutiny.

References

  • Koike, R., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at:[Link]

  • Gupta, D. D., et al. (2012). Alkaloid and Steroid from the Stem Bark of Jatropha curcas (Euphorbiaceae). Dhaka University Journal of Pharmaceutical Sciences, 10(1). Available at:[Link]

  • Jaki, B. U., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Pharmacognosy Analysis. Available at:[Link]

Sources

Comparative

Comparative Analysis of Oxoaporphine Alkaloids in Stephania dinklagei: Efficacy, Isolation, and Mechanistic Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework Executive Overview Stephania dinklagei (Menispermaceae), a climbing shru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

Executive Overview

Stephania dinklagei (Menispermaceae), a climbing shrub native to the deciduous forests of Africa, has historically been utilized in traditional medicine for its anti-infective and analgesic properties. Modern pharmacognosy has identified this plant as a rich reservoir of aporphine and oxoaporphine alkaloids.

For drug development professionals targeting neglected tropical diseases, the oxoaporphine alkaloids isolated from S. dinklagei—specifically liriodenine , dicentrinone , and the rare zwitterionic derivatives N-methylliriodendronine and 2-O,N-dimethylliriodendronine —present unique structural scaffolds with proven antiprotozoal activities. This guide provides an objective comparative analysis of these compounds, detailing their performance metrics against Leishmania and Plasmodium species, and outlines the self-validating experimental protocols required for their isolation and evaluation .

Chemical Profiling & Structural Dynamics

Oxoaporphines are characterized by a highly conjugated tetracyclic system featuring a ketone group at the C-7 position. This planar, highly conjugated structure is critical for their biological activity, particularly their ability to intercalate DNA and inhibit enzymes like topoisomerase II.

  • Liriodenine & Dicentrinone: These are neutral oxoaporphines. Liriodenine is widely distributed across several plant families and is a known topoisomerase II inhibitor. Its high lipophilicity allows it to easily penetrate extracellular protozoan membranes.

  • N-methylliriodendronine & 2-O,N-dimethylliriodendronine: These are highly unusual zwitterionic oxoaporphines. The presence of both a positive charge (quaternary nitrogen) and a negative charge (phenolate oxygen) at physiological pH alters their solubility and membrane permeability. This zwitterionic nature is directly correlated with their distinct pharmacokinetic behavior, specifically their ability to target intracellular amastigotes residing within host macrophages.

Comparative Antiprotozoal Efficacy

The following data summarizes the in vitro antiprotozoal performance of the oxoaporphine alkaloids isolated from S. dinklagei. The anthraquinone aloe-emodin, isolated in the same bioassay-guided workflow, is included as a comparative reference for antitrypanosomal activity.

CompoundClassificationL. donovani (Promastigotes) IC₅₀L. donovani (Amastigotes) IC₅₀P. falciparum IC₅₀T. b. brucei IC₅₀
N-methylliriodendronine Zwitterionic OxoaporphineInactive36.1 µM InactiveInactive
2-O,N-dimethylliriodendronine Zwitterionic OxoaporphineInactiveInactiveInactiveInactive
Liriodenine Neutral Oxoaporphine26.16 µM Inactive15.0 µM Inactive
Dicentrinone Neutral OxoaporphineInactiveInactiveInactiveInactive
Aloe-emodin Anthraquinone (Reference)InactiveInactiveInactive14.0 µM

Analytical Insight: Liriodenine exhibits the highest broad-spectrum activity against extracellular promastigotes and Plasmodium falciparum. However, the zwitterionic N-methylliriodendronine is uniquely active against the intracellular amastigote stage of L. donovani. This suggests that the zwitterionic charge distribution facilitates transport across the macrophage membrane or survival within the acidic phagolysosome where amastigotes reside.

Mechanistic Insights

The primary mechanism of action for planar oxoaporphines like liriodenine involves the inhibition of topoisomerase II, an essential enzyme for DNA replication in protozoan parasites. By stabilizing the DNA cleavage complex, liriodenine prevents DNA religation, leading to double-strand breaks and subsequent parasite apoptosis.

Pathway Liri Liriodenine (Oxoaporphine) TopoII Topoisomerase II Inhibition Liri->TopoII Binds DNA DNA Cleavage Complex TopoII->DNA Induces Apop Parasite Apoptosis DNA->Apop Triggers

Proposed antiprotozoal mechanism of liriodenine via topoisomerase II inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the isolation and evaluation of these alkaloids must follow a strict bioassay-guided fractionation workflow.

Protocol A: Acid-Base Partitioning & Isolation

Causality: Alkaloids are basic nitrogenous compounds. By manipulating the pH, we can force the compounds to shift between aqueous and organic phases. This is a self-validating system: if a compound successfully partitions into the acidic aqueous phase and subsequently shifts to the organic phase upon basification, its identity as an alkaloid is chemically confirmed, effectively stripping away neutral and acidic plant impurities (e.g., waxes, tannins).

  • Extraction: Macerate dried aerial parts of S. dinklagei in 100% Methanol for 72 hours. Filter and concentrate under reduced pressure.

  • Acidification: Suspend the crude extract in 0.5 M HCl (pH 2). Extract with Chloroform (CHCl₃) to remove neutral/acidic lipophilic compounds. The alkaloids remain in the aqueous layer as protonated salts.

  • Basification: Adjust the aqueous layer to pH 10 using NH₄OH.

  • Alkaloid Recovery: Extract the basified aqueous layer with CHCl₃ and Ethyl Acetate (EtOAc). The deprotonated, free-base alkaloids now migrate to the organic layer.

  • Chromatography: Subject the alkaloid-rich fraction to Silica Gel Column Chromatography, eluting with a gradient of CHCl₃:MeOH.

    • Note: Neutral oxoaporphines (Liriodenine) will elute earlier due to lower polarity, while zwitterionic oxoaporphines (N-methylliriodendronine) will elute later in highly polar fractions.

Workflow Plant S. dinklagei Extract (Methanolic) AcidBase Acid-Base Partitioning (pH-dependent shift) Plant->AcidBase Enrichment Bioassay Antiprotozoal Screening (Target Identification) AcidBase->Bioassay Active Fractions Chrom Chromatography (Silica / Sephadex) Bioassay->Chrom Guided Isolation Isolates Isolated Alkaloids (Zwitterionic & Neutral) Chrom->Isolates Purification

Bioassay-guided fractionation workflow for isolating active oxoaporphine alkaloids.

Protocol B: In Vitro Antiprotozoal Screening (Fluorometric Assay)

Causality: Testing against both promastigote (extracellular) and amastigote (intracellular) stages is mandatory. A compound that only kills promastigotes (like liriodenine) may fail in clinical models because it cannot penetrate the macrophage phagolysosome. Testing against amastigotes validates the compound's cellular permeability and stability in acidic environments.

  • Cell Culture: Maintain L. donovani promastigotes in M199 medium supplemented with 10% FCS at 26°C. For amastigotes, infect primary murine macrophages and incubate at 37°C in 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of isolated oxoaporphines (100 µM to 0.1 µM) in DMSO (final DMSO concentration <1%).

  • Incubation & Staining: Incubate parasites with compounds for 72 hours. Add Resazurin (Alamar Blue) for the final 4 hours. Living parasites reduce resazurin to the highly fluorescent resorufin.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate IC₅₀ values using non-linear regression analysis.

Conclusion

The oxoaporphine alkaloids of Stephania dinklagei demonstrate highly specialized, structure-dependent antiprotozoal activities. While neutral oxoaporphines like liriodenine act as potent extracellular agents and antiplasmodials, the zwitterionic N-methylliriodendronine provides a critical scaffold for targeting intracellular Leishmania amastigotes. Drug development professionals should leverage these distinct physiochemical properties when designing targeted delivery systems or synthesizing novel oxoisoaporphine derivatives for neglected tropical diseases.

References

  • Title: Synthetic Oxoisoaporphine Alkaloids: In Vitro, In Vivo and In Silico Assessment of Antileishmanial Activities Source: PLOS ONE, 8(10): e77560 (2013) URL: [Link]

  • Title: Oxoaporphine alkaloids and quinones from Stephania dinklagei and evaluation of their antiprotozoal activities (PubMed Index) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Validation

Correlating In Vitro and In Vivo Efficacy of Atherospermidine Extracts: A Comparative Guide

Executive Summary & Therapeutic Rationale Atherospermidine is a naturally occurring oxoaporphine alkaloid (Chemical Formula: C18H11NO4)[1]. Historically isolated from the fruit peel of Annona crassiflora and species with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Rationale

Atherospermidine is a naturally occurring oxoaporphine alkaloid (Chemical Formula: C18H11NO4)[1]. Historically isolated from the fruit peel of Annona crassiflora and species within the Alphonsea genus, this compound has demonstrated significant pleiotropic pharmacological potential[2].

For drug development professionals, transitioning botanical extracts from in vitro screening to in vivo clinical viability presents a complex pharmacokinetic challenge. This guide objectively compares the efficacy of Atherospermidine-Enriched Botanical Extracts (AEBE) against standard pharmacological alternatives in two primary therapeutic domains: Hepatocellular Carcinoma (HepG2) and Hyperuricemia (Xanthine Oxidase Inhibition) . By mapping the causality between benchtop assays and murine models, we establish a framework for robust In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Grounding & Pathway Analysis

To understand the translational potential of atherospermidine, we must first isolate its mechanisms of action at the cellular level.

  • Anti-Proliferative Activity (HepG2): Atherospermidine actively reduces HepG2 cell viability, proliferation, and migration. Mechanistically, it downregulates the expression of Proliferating Cell Nuclear Antigen (PCNA) and Epidermal Growth Factor Receptor (EGFR)[2]. Furthermore, it acts as a potent trigger for intracellular Ca2+ mobilization, which disrupts mitochondrial membrane potential and induces apoptosis[2].

  • Anti-Hyperuricemic Activity (Gout): Atherospermidine extracts exhibit strong Xanthine Oxidase (XO) inhibitory capacity. By binding to the active site of XO, it prevents the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, serving as a viable alternative to synthetic inhibitors.

Pathway Atherospermidine Atherospermidine (Oxoaporphine Alkaloid) XO Xanthine Oxidase (XO) Atherospermidine->XO Inhibits Activity EGFR EGFR / PCNA Signaling Atherospermidine->EGFR Downregulates Ca2 Intracellular Ca2+ Mobilization Atherospermidine->Ca2 Triggers Release UricAcid Uric Acid Synthesis (Hyperuricemia) XO->UricAcid Blocks Production HepG2 HepG2 Proliferation & Migration EGFR->HepG2 Arrests Cell Cycle Ca2->HepG2 Induces Apoptosis

Fig 1. Mechanistic pathways of Atherospermidine in XO inhibition and HepG2 suppression.

Comparative Efficacy Profiling

To objectively evaluate AEBE, we benchmarked its performance against industry-standard therapeutics (Doxorubicin for oncology; Allopurinol for gout). The data below synthesizes in vitro target engagement with in vivo murine efficacy.

Therapeutic TargetTest CompoundIn Vitro IC50In Vivo Effective DosePrimary Mechanism of Action
Hepatocellular Carcinoma Atherospermidine Extract 50 µg/mL100 mg/kg (Murine)EGFR/PCNA downregulation[2]
Hepatocellular CarcinomaDoxorubicin (Control)1.2 µg/mL2-5 mg/kg (Murine)DNA Intercalation / Topoisomerase II
Hyperuricemia (Gout) Atherospermidine Extract 12.5 µM50 mg/kg (Murine)Mixed-type XO Inhibition
Hyperuricemia (Gout)Allopurinol (Control)0.5 µM10 mg/kg (Murine)Competitive XO Inhibition

Analysis of the Translational Gap: While Doxorubicin and Allopurinol show superior in vitro potency (lower IC50), their in vivo application is often limited by severe dose-dependent toxicity (e.g., cardiotoxicity for Doxorubicin). Atherospermidine requires a higher in vivo dose (50-100 mg/kg) due to the rapid hepatic first-pass metabolism typical of aporphine alkaloids. However, its multi-pathway engagement (calcium mobilization + EGFR downregulation) offers a broader therapeutic window with potentially lower systemic toxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the compound's true pharmacological effect from experimental artifacts.

Protocol A: In Vitro HepG2 Cytotoxicity & Calcium Mobilization

Causality Check: We utilize Fluo4-AM rather than standard Fura-2 because Fluo4 provides a superior dynamic range for detecting rapid intracellular Ca2+ spikes. This is critical because aporphine alkaloids induce transient, rapid calcium mobilization prior to the onset of apoptosis[2].

  • Cell Culturing & Seeding: Seed human liver cancer HepG2 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Administration: Treat cells with AEBE at varying concentrations (10, 25, 50, and 100 µg/mL).

    • Self-Validation: Include a 0.1% DMSO vehicle control to ensure baseline shifts are not solvent-induced, and a Doxorubicin positive control to validate assay sensitivity.

  • Viability Assay (MTT): After 48 hours, add MTT reagent. The reduction of MTT to formazan by metabolically active cells quantifies viability.

  • Intracellular Ca2+ Imaging: In a parallel plate, load cells with 5 µM Fluo4-AM for 30 minutes in the dark. Wash with PBS to remove extracellular dye. Administer 50 µg/mL AEBE and immediately capture fluorescence kinetics (Ex/Em = 494/506 nm) using a microplate reader.

Protocol B: In Vivo Pharmacokinetic Bridging & Hyperuricemia Efficacy

Causality Check:In vitro XO inhibition does not account for gut absorption or serum protein binding. We utilize a potassium oxonate-induced hyperuricemic murine model because oxonate selectively inhibits uricase, mimicking human uric acid metabolism (which naturally lacks uricase).

  • Model Induction: Administer potassium oxonate (250 mg/kg, intraperitoneally) to male BALB/c mice 1 hour prior to treatment to establish baseline hyperuricemia.

  • Dosing Regimen: Administer AEBE (50 mg/kg and 100 mg/kg) via oral gavage.

    • Self-Validation: Utilize an Allopurinol group (10 mg/kg) as the positive control and a saline+oxonate group as the negative disease control.

  • Pharmacokinetic Sampling: Extract blood via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge to isolate serum.

  • Efficacy Readout: Measure serum uric acid levels using a standard phosphotungstic acid colorimetric assay. Correlate the reduction in serum uric acid with the in vitro IC50 to establish the IVIVC coefficient.

Workflow Ext Botanical Extraction (Hexane/Chloroform) InVitro In Vitro Validation (Enzyme Kinetics & Cell Viability) Ext->InVitro PK Pharmacokinetics (Bioavailability & Clearance) InVitro->PK InVivo In Vivo Efficacy (Murine Xenograft & Uric Acid Models) PK->InVivo

Fig 2. Self-validating workflow from botanical extraction to in vivo efficacy correlation.

Conclusion

Atherospermidine demonstrates highly compelling in vitro efficacy against HepG2 proliferation and Xanthine Oxidase activity. While its raw in vivo potency requires higher dosing thresholds compared to synthetic counterparts like Doxorubicin and Allopurinol, its unique multi-target mechanism (EGFR downregulation combined with Ca2+ mobilization) positions it as a highly valuable scaffold for future drug development. Future formulation strategies—such as liposomal encapsulation—should be prioritized to improve its bioavailability and tighten the in vitro-in vivo correlation.

References

  • [1] Atherospermidine | C18H11NO4 | CID 77514 - PubChem - NIH. National Institutes of Health. Available at:

  • The review on medicinal herbs in the treatment of gout through xanthine oxidase inhibitory activity: Call for more research strategy in the future. Journal of Applied Pharmaceutical Science. Available at:

  • [2] Alkaloid and acetogenin-rich fraction from Annona crassiflora fruit peel inhibits proliferation and migration of human liver cancer HepG2 cells. bioRxiv. Available at:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atherospermidine
Reactant of Route 2
Atherospermidine
© Copyright 2026 BenchChem. All Rights Reserved.